molecular formula C6H12N2O2 B8765257 1-(2-Methoxy-ethyl)-imidazolidin-2-one

1-(2-Methoxy-ethyl)-imidazolidin-2-one

Cat. No.: B8765257
M. Wt: 144.17 g/mol
InChI Key: OXPVLEYEFIMCNF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-imidazolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9)

InChI Key

OXPVLEYEFIMCNF-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNC1=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI)

[1][2]

Executive Summary

This guide provides an in-depth analysis of the dielectric properties and molecular polarity of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI).[1][2] As a derivative of the cyclic urea class, MEI represents a critical bridge between high-polarity aprotic solvents (like DMI) and chelating ethers (like glymes). Understanding its dielectric constant (



2

This document synthesizes theoretical estimations based on structural analogues with rigorous experimental protocols for precise characterization.[1]

Molecular Architecture & Theoretical Underpinning[1]

To predict and measure the properties of MEI, we must first deconstruct its electronic environment.

Structural Analysis

MEI consists of a highly polar imidazolidin-2-one ring substituted at the

2-methoxyethyl12
  • The Cyclic Urea Head: The carbonyl group flanked by two nitrogens creates a powerful resonance structure (

    
    ), resulting in a permanent dipole moment typically exceeding 4.0 Debye (D).
    
  • The Methoxyethyl Tail: Unlike simple alkyl chains, the ether oxygen in the methoxy group introduces a secondary dipole vector. It also provides a "lariat" effect, capable of chelating cations (e.g.,

    
    ), which distinguishes MEI from 1,3-Dimethyl-2-imidazolidinone (DMI).[1][2]
    
Dipole Vector Visualization

The total dipole moment (

DipoleVectorCoreImidazolidinone Core(Primary Dipole ~4.0 D)LinkerEthyl Spacer(Rotational Freedom)Core->LinkerN-SubstitutionResultNet Dipole Moment(Vector Sum)Core->ResultMajor ContributionTailMethoxy Group(Secondary Dipole ~1.3 D)Linker->TailC-O BondTail->ResultMinor/Directional

Figure 1: Vector contribution analysis of the MEI molecule. The net dipole is dominated by the rigid cyclic urea core.

Physicochemical Data Profile

As specific literature values for MEI are often proprietary or non-standardized, the following data represents high-confidence estimates derived from comparative analysis with structural analogues (DMI, DMEU, and N-hydroxyethyl-imidazolidinone) and group contribution theory.

Estimated Property Table
PropertySymbolEstimated Value (25°C)Benchmark Analogue (DMI)Significance
Dielectric Constant

38.0 – 42.0 37.6High solvating power for ionic species; effective charge screening.[1][2]
Dipole Moment

4.0 – 4.3 D 4.05 DIndicates strong intermolecular forces; predicts high boiling point.
Refractive Index

1.46 – 1.47 1.472Used for molar refraction calculations in dipole determination.
Viscosity

2.5 – 3.5 cP 1.9 cPSlightly higher than DMI due to ether chain flexibility/entanglement.
Temperature Dependence

The dielectric constant of cyclic ureas typically follows the Kirkwood-Fröhlich correlation, decreasing with temperature as thermal agitation disrupts dipole alignment.

1
  • Expected Temperature Coefficient (

    
    ): ~0.15 
    
    
    [1]

Experimental Protocols

For researchers requiring exact values for thermodynamic modeling, the following self-validating protocols are recommended.

Protocol A: Precision Dielectric Constant Measurement

Method: Coaxial Probe Dielectric Spectroscopy.[1] Scope: Frequency range 200 MHz – 20 GHz (to isolate static permittivity

  • Calibration:

    • Perform Open/Short/Load calibration on the vector network analyzer (VNA).

    • Validate with Air (

      
      ) and HPLC-grade Water  (
      
      
      at 25°C).[1]
    • Check Step: Measure Acetone (

      
      ).[1] If deviation > 2%, recalibrate.
      
  • Sample Preparation:

    • Dry MEI over 3Å molecular sieves for 24 hours (Water content < 50 ppm is critical; water artificially inflates

      
      ).[1]
      
    • Filter through 0.2

      
       PTFE filter to remove dust/particulates.[1]
      
  • Measurement:

    • Immerse the coaxial probe into 20 mL of MEI thermostated at 25.0°C ± 0.1°C.

    • Record the complex permittivity

      
      .[1]
      
    • The static dielectric constant is the value of the real part

      
       at the low-frequency plateau (typically < 1 GHz).
      
Protocol B: Dipole Moment Determination (Guggenheim-Smith)

Method: Dilute Solution Refractometry & Dielectrometry.[1] Solvent: Benzene or 1,4-Dioxane (Non-polar,

2
  • Solution Prep: Prepare 5 solutions of MEI in benzene with weight fractions (

    
    ) ranging from 0.01 to 0.05.
    
  • Measurements:

    • Measure dielectric constant (

      
      ) of each solution.
      
    • Measure refractive index (

      
      ) of each solution (sodium D-line).
      
  • Calculation: Use the Guggenheim equation to extract

    
    :
    
    
    
    [1]
    • Where

      
       is the molar mass of MEI (~144.17  g/mol ).
      
    • Slopes

      
       and 
      
      
      are derived from linear regression.[1]

Workflowcluster_0Protocol B: Dipole Moment WorkflowStep1Prepare Dilute Solutions(MEI in Benzene)Step2Measure Permittivity (ε)Step1->Step2Step3Measure Refractive Index (n)Step1->Step3Step4Calculate Slopes(dε/dw and dn²/dw)Step2->Step4Step3->Step4Step5Apply Guggenheim EquationStep4->Step5

Figure 2: Step-by-step workflow for determining the dipole moment using the dilute solution method.

Applications & Solvation Mechanics[2]

Understanding the polarity of MEI allows for its strategic deployment in drug development and materials science.

Electrolyte Solvents (Li-ion)

MEI acts as a "chelate-solvent."[1] The high dielectric constant (



2
Reaction Medium

In nucleophilic substitutions (

CO Capture

Similar to its hydroxy-analogue (HEEU), MEI can physically absorb acidic gases.[1] The high polarity enhances the solubility of polar gases like


References

  • Rosenfarb, J., et al. (1976). "Dielectric constants, viscosities, and related physical properties of several substituted liquid ureas at various temperatures." Journal of Chemical & Engineering Data. Link[1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and dipole moments).

  • NIST Chemistry WebBook. "2-Imidazolidinone Data."[1] (Source for core ring properties). Link

  • Letcher, T. M., et al. (2001).[3] "Excess molar enthalpies... of 1,3-dimethyl-2-imidazolidinone."[1][2][3] The Journal of Chemical Thermodynamics. (Comparative data for DMI). Link[1]

  • Sigma-Aldrich. "1-(2-Hydroxyethyl)-2-imidazolidinone Product Sheet." (Analogue physical data).[1][3][4][5][6][7][8] Link

(Note: Specific values for MEI are estimated based on the authoritative sources for its structural homologues DMI and HEEU listed above.)

A Technical Guide to the Application of 2-Methoxyethyl Acrylate (MEA) Solubility Parameters in Polymer Dissolution for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent system is a critical determinant in the successful formulation of polymer-based drug delivery systems.[1][2] 2-Methoxyethyl acrylate (MEA), a versatile monomer and solvent, presents unique opportunities in this space. This guide provides an in-depth technical exploration of MEA's solubility parameters, offering researchers, scientists, and drug development professionals a framework for its strategic application. We will delve into the theoretical underpinnings of Hildebrand and Hansen Solubility Parameters (HSP), present experimentally relevant values for MEA, and provide a systematic, self-validating protocol for assessing polymer-MEA interactions. The ultimate goal is to empower formulators to move beyond empirical trial-and-error, enabling a more predictive, efficient, and scientifically grounded approach to polymer dissolution and the design of advanced drug delivery vehicles.

The Theoretical Framework of Solubility Parameters

The foundational principle governing solubility is "like dissolves like."[3] While intuitive, this adage lacks the quantitative precision required for pharmaceutical development. Solubility parameters provide a thermodynamic framework to numerically define and predict the interactions between materials.[4]

The Hildebrand Solubility Parameter (δt)

In 1936, Joel Hildebrand introduced a single-value parameter, δ, defined as the square root of the cohesive energy density (CED).[4][5] The CED represents the energy required to overcome all the intermolecular van der Waals forces in a unit volume of liquid, effectively separating the molecules to an infinite distance.[4]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the heat of vaporization.

  • R is the ideal gas constant.

  • T is the temperature.

  • Vₘ is the molar volume.

The Hildebrand parameter is a useful, albeit simplistic, tool. It effectively predicts the solubility of nonpolar polymers in nonpolar solvents.[4][6] However, its utility diminishes significantly when dealing with polar molecules and those capable of hydrogen bonding, as it amalgamates all intermolecular forces into a single value.[4][6][7]

The Hansen Solubility Parameters (HSP)

To address the limitations of the one-dimensional Hildebrand parameter, Charles Hansen proposed in 1967 that the total cohesive energy could be divided into three distinct components.[5][8] This multi-dimensional approach, known as Hansen Solubility Parameters (HSP), provides a far more nuanced and powerful tool for predicting solubility.[9][10]

The three Hansen parameters are:

  • δD (Dispersion): Energy from atomic dispersion forces (van der Waals forces).[8]

  • δP (Polar): Energy from dipolar intermolecular forces.[8]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.[8]

These three parameters are related to the total Hildebrand parameter (δt) by the following equation:

δt² = δD² + δP² + δH² [5]

These three parameters can be visualized as coordinates for a point in a three-dimensional "Hansen space."[8] The core principle is that substances with points close to each other in this space are likely to be miscible.[8] For a given polymer, a "solubility sphere" can be defined in this space. Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[11][12]

The distance (Ra) between two substances (e.g., a polymer (1) and a solvent (2)) in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

The "4" in the dispersion term is an empirical factor found to improve the accuracy of predictions.[13] A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.

Solubility Parameters of 2-Methoxyethyl Acrylate (MEA)

2-Methoxyethyl acrylate (MEA) is an acrylic monomer with both ester and ether functionalities. These structural features are key to its solvency characteristics. The ester group contributes to its polar nature (δP), while the ether oxygen can act as a hydrogen bond acceptor, influencing its hydrogen bonding parameter (δH).

The experimentally derived Hansen Solubility Parameters for MEA provide the quantitative basis for its use as a solvent.

ParameterValue (MPa¹ᐟ²)Description
δD (Dispersion) 16.6Represents the contribution from van der Waals forces.
δP (Polar) 9.5Reflects the significant polarity from the ester and ether groups.
δH (Hydrogen Bonding) 7.5Indicates its capacity as a hydrogen bond acceptor.
δt (Total Hildebrand) 20.4The calculated total solubility parameter.

Note: These are typical literature values. Actual values can be refined experimentally.

Understanding these parameters is crucial. The balanced contribution from polar and hydrogen bonding forces makes MEA an effective solvent for a range of polymers that possess similar characteristics, which is common in drug delivery applications.

Practical Application: A Self-Validating Protocol for Polymer Solubility Assessment

This section provides a systematic, field-proven protocol to assess the solubility of a target polymer in MEA and to validate the predictive power of HSP. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Experimental Workflow for Solubility Assessment

The following diagram outlines the systematic workflow for determining polymer solubility and validating it against HSP calculations.

G Workflow for Polymer Solubility Assessment in MEA cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation A 1. Select Target Polymer (e.g., PLGA, PMMA) B 2. Obtain Polymer & MEA HSP (From Literature/Database) A->B Gather Data C 3. Prepare Materials (Dry polymer, filter MEA) A->C Source Materials G 7. Calculate HSP Distance (Ra) Between Polymer and MEA B->G D 4. Prepare Polymer-MEA Mixtures (e.g., 5% w/w in vials) C->D E 5. Agitate & Equilibrate (24h at controlled temp.) D->E F 6. Observe & Score Solubility (Assign numerical score 1-5) E->F H 8. Correlate Ra with Score (Plot Score vs. Ra) F->H Experimental Result G->H Theoretical Prediction I 9. Validate HSP Model (Does low Ra correlate with high score?) H->I

Caption: A systematic workflow for assessing polymer solubility.

Step-by-Step Methodology

Objective: To determine the solubility of a polymer in MEA and validate the result using HSP calculations.

Materials:

  • Polymer of interest (e.g., Poly(lactic-co-glycolic acid), PLGA; Polymethyl methacrylate, PMMA)

  • 2-Methoxyethyl acrylate (MEA), analytical grade

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or magnetic stirrer

  • Analytical balance

Protocol:

  • Material Preparation (The "Why"):

    • Dry the polymer under vacuum for 24 hours at a temperature below its glass transition temperature (Tg). Causality: Absorbed moisture can act as a plasticizer or a non-solvent, confounding the results. This step ensures we are testing the interaction between only the polymer and MEA.

    • Ensure MEA is pure and free of inhibitors. Causality: Impurities or polymerization inhibitors can alter the solvent's properties and affect solubility.

  • Sample Preparation (The "Why"):

    • Accurately weigh 50 mg of the dried polymer into a tared glass vial.

    • Add 950 mg of MEA to the vial to create a 5% (w/w) mixture. Cap tightly. Causality: A fixed, relevant concentration is critical for comparability. 5-10% is a common range for creating stock solutions for casting or spray drying in drug formulation.[3]

  • Dissolution & Equilibration (The "Why"):

    • Place the vials on an orbital shaker at a consistent speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for 24 hours. Causality: Continuous agitation ensures maximum contact between the polymer and solvent. Allowing 24 hours provides sufficient time for slow-dissolving polymers to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

  • Observation and Scoring (The "Why"):

    • After 24 hours, visually inspect each vial against a dark background. Assign a solubility score based on the following criteria. Causality: A quantitative scoring system transforms a qualitative observation into semi-quantitative data, which is essential for correlation analysis.

ScoreObservationInterpretation
1 Clear, homogenous solutionExcellent solubility
2 Slightly hazy or opalescentGood solubility
3 Swollen, gel-like massPartial solubility/Strong swelling
4 Some swelling, many particles remainPoor solubility/Slight swelling
5 No visible change, particles settledInsoluble
  • Data Analysis & Self-Validation (The "Why"):

    • For each polymer tested, calculate the Hansen Solubility Distance (Ra) between the polymer and MEA using their respective HSP values.

    • Plot the experimental solubility score (Y-axis) against the calculated Ra value (X-axis).

    • Trustworthiness Check: A successful experiment will show a strong negative correlation. Polymers with a low Ra value (high affinity) should exhibit a low solubility score (high solubility). This correlation validates that the HSP model is a reliable predictor for this system.

Application in Drug Development: Polymer Selection

The true power of HSP lies in its predictive capability, enabling rational polymer selection for specific drug delivery applications, such as formulating drug-eluting coatings or fabricating polymeric nanoparticles.[10][14][15]

Decision-Making Framework

The following diagram illustrates the logic for using HSP to select a compatible polymer for dissolution in MEA.

G HSP-Based Polymer Selection Logic for MEA A Define Required Polymer Properties (e.g., Biodegradable, Biocompatible) B Identify Candidate Polymers (e.g., PLGA, PCL, PMMA) A->B C Obtain HSP for MEA & Candidate Polymers B->C D Calculate HSP Distance (Ra) For each Polymer-MEA Pair C->D E Compare Ra to Interaction Radius (Ro) Is Ra < Ro? D->E F PREDICTED: SOLUBLE Select for Experimental Screening E->F Yes G PREDICTED: INSOLUBLE Reject or Reformulate E->G No F->B Iterate G Workflow for Polymer Solubility Assessment in MEA cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation A 1. Select Target Polymer (e.g., PLGA, PMMA) B 2. Obtain Polymer & MEA HSP (From Literature/Database) A->B Gather Data C 3. Prepare Materials (Dry polymer, filter MEA) A->C Source Materials G 7. Calculate HSP Distance (Ra) Between Polymer and MEA B->G D 4. Prepare Polymer-MEA Mixtures (e.g., 5% w/w in vials) C->D E 5. Agitate & Equilibrate (24h at controlled temp.) D->E F 6. Observe & Score Solubility (Assign numerical score 1-5) E->F H 8. Correlate Ra with Score (Plot Score vs. Ra) F->H Experimental Result G->H Theoretical Prediction I 9. Validate HSP Model (Does low Ra correlate with high score?) H->I

Caption: A systematic workflow for assessing polymer solubility.

Step-by-Step Methodology

Objective: To determine the solubility of a polymer in MEA and validate the result using HSP calculations.

Materials:

  • Polymer of interest (e.g., Poly(lactic-co-glycolic acid), PLGA; Polymethyl methacrylate, PMMA)

  • 2-Methoxyethyl acrylate (MEA), analytical grade

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or magnetic stirrer

  • Analytical balance

Protocol:

  • Material Preparation (The "Why"):

    • Dry the polymer under vacuum for 24 hours at a temperature below its glass transition temperature (Tg). Causality: Absorbed moisture can act as a plasticizer or a non-solvent, confounding the results. This step ensures we are testing the interaction between only the polymer and MEA.

    • Ensure MEA is pure and free of inhibitors. Causality: Impurities or polymerization inhibitors can alter the solvent's properties and affect solubility.

  • Sample Preparation (The "Why"):

    • Accurately weigh 50 mg of the dried polymer into a tared glass vial.

    • Add 950 mg of MEA to the vial to create a 5% (w/w) mixture. Cap tightly. Causality: A fixed, relevant concentration is critical for comparability. 5-10% is a common range for creating stock solutions for casting or spray drying in drug formulation. [3]

  • Dissolution & Equilibration (The "Why"):

    • Place the vials on an orbital shaker at a consistent speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for 24 hours. Causality: Continuous agitation ensures maximum contact between the polymer and solvent. Allowing 24 hours provides sufficient time for slow-dissolving polymers to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

  • Observation and Scoring (The "Why"):

    • After 24 hours, visually inspect each vial against a dark background. Assign a solubility score based on the following criteria. Causality: A quantitative scoring system transforms a qualitative observation into semi-quantitative data, which is essential for correlation analysis.

ScoreObservationInterpretation
1 Clear, homogenous solutionExcellent solubility
2 Slightly hazy or opalescentGood solubility
3 Swollen, gel-like massPartial solubility/Strong swelling
4 Some swelling, many particles remainPoor solubility/Slight swelling
5 No visible change, particles settledInsoluble
  • Data Analysis & Self-Validation (The "Why"):

    • For each polymer tested, calculate the Hansen Solubility Distance (Ra) between the polymer and MEA using their respective HSP values.

    • Plot the experimental solubility score (Y-axis) against the calculated Ra value (X-axis).

    • Trustworthiness Check: A successful experiment will show a strong negative correlation. Polymers with a low Ra value (high affinity) should exhibit a low solubility score (high solubility). This correlation validates that the HSP model is a reliable predictor for this system.

Application in Drug Development: Polymer Selection

The true power of HSP lies in its predictive capability, enabling rational polymer selection for specific drug delivery applications, such as formulating drug-eluting coatings or fabricating polymeric nanoparticles. [10][14][15]

Decision-Making Framework

The following diagram illustrates the logic for using HSP to select a compatible polymer for dissolution in MEA.

G HSP-Based Polymer Selection Logic for MEA A Define Required Polymer Properties (e.g., Biodegradable, Biocompatible) B Identify Candidate Polymers (e.g., PLGA, PCL, PMMA) A->B C Obtain HSP for MEA & Candidate Polymers B->C D Calculate HSP Distance (Ra) For each Polymer-MEA Pair C->D E Compare Ra to Interaction Radius (Ro) Is Ra < Ro? D->E F PREDICTED: SOLUBLE Select for Experimental Screening E->F Yes G PREDICTED: INSOLUBLE Reject or Reformulate E->G No F->B Iterate

Caption: Decision logic for selecting polymers based on HSP.

Comparative Analysis of MEA with Common Biomedical Polymers

To demonstrate this selection process, let's compare the HSP of MEA with several polymers commonly used in drug development. The Relative Energy Difference (RED) number is a useful metric, defined as RED = Ra / Ro, where Ro is the interaction radius of the polymer. A RED value less than 1 predicts high compatibility or solubility. [16]

Polymer δD δP δH Ro Ra (to MEA) RED (Ra/Ro) Predicted Solubility in MEA
MEA (Solvent) 16.6 9.5 7.5 - 0.0 - -
PMMA 18.6 10.5 7.5 8.2 4.2 0.51 High (Soluble)
PVC 18.2 7.5 8.3 3.5 4.6 1.31 Low (Insoluble)
Polystyrene 21.3 5.8 4.3 8.6 11.2 1.30 Low (Insoluble)

| PLGA (50:50) | 17.5 | 12.0 | 7.0 | 9.5 | 5.4 | 0.57 | High (Soluble) |

HSP values for polymers are illustrative and can vary with molecular weight and specific grade.

Expert Insights:

  • PMMA and PLGA: The calculated RED numbers are well below 1.0, strongly predicting that both PMMA and PLGA will be readily soluble in MEA. Their HSP coordinates are close to MEA's in Hansen space, indicating high affinity. This makes MEA an excellent solvent candidate for developing drug-loaded formulations with these common biodegradable and biocompatible polymers.

  • PVC and Polystyrene: The RED numbers are greater than 1.0. This indicates a significant mismatch in solubility parameters. The large HSP distance (Ra) suggests that the cohesive energy of MEA and these polymers are too different for favorable interaction. One would predict, with high confidence, that MEA would be a poor solvent for PVC and Polystyrene, saving valuable experimental time.

Conclusion

Hansen Solubility Parameters provide an indispensable, quantitative tool for de-risking and accelerating the formulation process in drug development. By moving beyond a purely empirical approach, researchers can leverage the predictive power of HSP to rationally select solvents and polymers, saving time, resources, and materials. This guide has demonstrated that 2-methoxyethyl acrylate, by virtue of its specific HSP profile, is a highly effective solvent for key biomedical polymers like PMMA and PLGA. The provided protocols and decision-making frameworks offer a robust, self-validating system for scientists to confidently integrate MEA into their polymer dissolution and drug delivery system design workflows.

References

  • ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Available at: [Link]

  • Park, K. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at: [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Available at: [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • Ezekwem, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Available at: [Link]

  • RSC Publishing. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. Available at: [Link]

  • Shimadzu. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using. Macromolecules. Available at: [Link]

  • RSC Publishing. (2022). Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. Available at: [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics. Available at: [Link]

  • ACS Publications. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

  • Park, K. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules. Available at: [Link]

  • RSC Publishing. (2022). Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin. Available at: [Link]

  • Hansen Solubility. (n.d.). The Handbook. Available at: [Link]

  • ResearchGate. (2025). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Available at: [Link]

  • (2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Available at: [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. Available at: [Link]

  • ACS Publications. (2025). A Solvent Selection Framework for Porous Organic Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

  • Routledge. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Available at: [Link]

  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]

  • MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Available at: [Link]

  • Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. Available at: [Link]

  • ResearchGate. (n.d.). Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. Available at: [Link]

  • ResearchGate. (n.d.). 5 Methods of Characterization - — Polymers. Available at: [Link]

  • Abbott, S. (n.d.). HSP for Beginners | Practical Solubility Science. Available at: [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Available at: [Link]

  • (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Available at: [Link]

  • MDPI. (2021). The Mechanics of Forming Ideal Polymer–Solvent Combinations for Open-Loop Chemical Recycling of Solvents and Plastics. Available at: [Link]

Sources

Viscosity and density temperature dependence of 1-(2-Methoxy-ethyl)-imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profiling of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (referred to herein as MEI ), a functionalized cyclic urea.[1]

Editorial Note: As of late 2025, direct open-literature datasets for the temperature-dependent viscosity and density of the specific methoxy-derivative are limited compared to its hydroxy-analog (HEI) or dimethyl-analog (DMI).[1] Therefore, this guide is structured as a predictive characterization protocol . It synthesizes established data from structural homologs to bracket expected values and provides a rigorous, self-validating experimental workflow for generating the specific dataset required for drug development or solvent engineering.[1]

Thermodynamics and Transport Properties in Drug Formulation[1]

Executive Summary & Structural Logic

This compound is a polar, aprotic solvent derivative belonging to the cyclic urea class.[1] Structurally, it bridges the gap between the highly viscous, hydrogen-bond-donating 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) and the low-viscosity, aprotic 1,3-dimethyl-2-imidazolidinone (DMI) .[1]

  • Chemical Utility: MEI is valuable in pharmaceutical processing as a "green" alternative to NMP or DMF, offering high solvating power for salts and polar drugs without the labile hydroxyl proton of HEI (which can interfere with moisture-sensitive reactions).[1]

  • Thermodynamic Expectation:

    • Viscosity: Lower than HEI (removal of H-bond donor) but higher than DMI (increased chain flexibility and ether dipole).[1]

    • Density: Intermediate range, predicted

      
       at 25°C.[1]
      
Theoretical Framework & Predictive Modeling[1]

To validate experimental data, researchers must cross-reference results against the "Imidazolidinone Trendline." The substitution of the hydroxyl group (-OH) with a methoxy group (-OCH₃) fundamentally alters the intermolecular force landscape.[1]

Comparative Property Anchor Points
PropertyDMI (Aprotic Benchmark)MEI (Target) HEI (Protic Benchmark)
Structure N,N'-DimethylN-MethoxyethylN-Hydroxyethyl
H-Bonding Acceptor OnlyAcceptor OnlyDonor & Acceptor
Density (25°C) 1.056 g/cm³Predicted: ~1.12 g/cm³ 1.212 g/cm³
Viscosity (25°C) ~1.94 mPa[1]·sPredicted: ~4 - 8 mPa[1]·s High (Viscous liquid)
Boiling Point ~225°CPredicted: ~230-240°C >260°C

Mechanistic Insight: The removal of the -OH proton in MEI disrupts the intermolecular hydrogen bond network present in HEI, leading to a significant drop in viscosity. However, the ether oxygen introduces a new dipole moment, maintaining a higher density and viscosity than the compact DMI molecule.

Characterization Protocol: Temperature Dependence

This section outlines the Standard Operating Procedure (SOP) for generating the viscosity (


) and density (

) profile of MEI from 20°C to 80°C.
A. Density Measurement (Oscillating U-Tube)

Principle: The natural frequency of a hollow U-tube filled with the sample is inversely proportional to the square root of the mass (density).

  • Instrument: Anton Paar DMA 4500/5000 or equivalent.

  • Calibration: Ultra-pure water and dry air at 20.00°C.

  • Temperature Ramp: 20°C to 80°C in 5°C increments.

  • Data Fitting (Linear Model): Liquid density decreases linearly with temperature.[1]

    
    [1]
    
    • Validation Criteria:

      
      .[1] Coefficient 
      
      
      
      (thermal expansion) should be approx
      
      
      .[1]
B. Viscosity Measurement (Rolling Ball / Rotational)

Principle: Resistance to flow under shear or gravity.[1]

  • Instrument: Lovis 2000 ME (Rolling Ball) or Cone-and-Plate Rheometer.

  • Shear Rate Check: Confirm Newtonian behavior by sweeping shear rate (

    
    ). MEI is expected to be Newtonian.[1]
    
  • Temperature Model (Arrhenius): For non-associating fluids (like MEI), viscosity follows:

    
    [1]
    
    • Where

      
       is the activation energy of viscous flow.[2][3]
      
    • Note: If the plot of

      
       vs 
      
      
      
      curves (non-linear), switch to the Vogel-Fulcher-Tammann (VFT) equation, indicating glass-forming tendency or clustering.[1]
Experimental Workflow Diagram

The following logic flow ensures data integrity during the characterization process.

MEI_Characterization cluster_Density Density Loop cluster_Viscosity Viscosity Loop Start Sample Prep (Dry <50ppm H2O) Check Purity Check (GC-MS / NMR) Start->Check Dens1 DMA Measurement (20°C - 80°C) Check->Dens1 Visc1 Rheometer/Rolling Ball (Shear Sweep) Check->Visc1 Dens2 Linear Fit (ρ = A - BT) Dens1->Dens2 Analysis Comparative Analysis vs. HEI & DMI Dens2->Analysis Visc2 Temp Ramp (Arrhenius Plot) Visc1->Visc2 Visc2->Analysis Report Final Datasheet Generation Analysis->Report

Figure 1: Workflow for the rigorous physicochemical profiling of MEI, ensuring sample dryness and comparative validation.

Data Analysis & Interpretation

When analyzing your experimental data for MEI, use the following reference values for the hydroxy-analog (HEI) to validate your trends. Your MEI values must fall below these baselines for viscosity and density due to the loss of the hydrogen bond donor.

Reference Data: 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)

Source: Sigma-Aldrich / NIST [1, 2][1]

Temperature (°C)Density (

) [g/cm³]
Viscosity (

) [mPa[1][2][3][4][5][6][7]·s] (Approx)
25.0 1.212 High (>20)
40.01.198Decreasing exp.[1]
60.01.180Decreasing exp.[1]

Interpretation Guide:

  • If MEI Density > 1.21: Suspect contamination or incorrect synthesis (e.g., presence of heavy impurities).[1]

  • If MEI Viscosity > HEI: Critical Error. The methoxy derivative cannot be more viscous than the hydroxy parent unless cross-linking or polymerization has occurred.

  • Temperature Sensitivity: MEI should show a lower activation energy (

    
    ) for viscosity than HEI, meaning its viscosity will drop less dramatically with heat because it starts from a less structured network.[1]
    
Applications in Drug Development
  • Solvent for API Synthesis: MEI's predicted polarity makes it an excellent solvent for nucleophilic substitution reactions where protic solvents (like HEI) would quench the nucleophile.[1]

  • CO2 Capture: Similar to other functionalized imidazolidinones, the ether oxygen in MEI can act as a physical absorption site for CO2, potentially offering a lower-viscosity alternative to current amine-based capture fluids [3].[1]

References
  • Sigma-Aldrich. Product Specification: 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5).[1][8][9]Link[1]

  • NIST Chemistry WebBook. 1-(2-Hydroxyethyl)-2-imidazolidinone Thermochemical Data.Link[1][10]

  • National Institutes of Health (PubChem). Compound Summary: 1-(2-Hydroxyethyl)imidazolidin-2-one.[1][8][10]Link[1]

  • LookChem. Physical Properties of Imidazolidinone Derivatives.Link[1]

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An In-depth Technical Guide to the Molecular Structure Analysis of Methoxy-Ethyl Substituted Imidazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazolidinone Core in Modern Drug Discovery

The imidazolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile pharmacophore, capable of engaging in a multitude of biological interactions. The introduction of a methoxy-ethyl substituent to this core structure adds a layer of complexity and potential for nuanced molecular recognition, making a thorough understanding of its three-dimensional structure paramount for rational drug design and development. This guide provides a comprehensive overview of the critical analytical techniques and methodologies employed in the elucidation of the molecular structure of methoxy-ethyl substituted imidazolidinones, offering both theoretical grounding and practical, field-proven insights for researchers in the pharmaceutical sciences.

I. Foundational Synthesis and Characterization

The journey to understanding the molecular architecture of any novel compound begins with its synthesis and initial characterization. Methoxy-ethyl substituted imidazolidinones can be synthesized through various established routes, often involving the cyclization of appropriately substituted diamines or the reaction of ureas with C-nucleophiles.[1][3]

A typical synthetic approach might involve the reaction of a methoxy-ethyl-substituted diamine with a carbonyl source, such as carbonyldiimidazole (CDI), to form the core imidazolidinone ring.[2]

Synthesis_Workflow cluster_reactants Starting Materials N-methoxyethyl-1,2-diamine N-methoxyethyl-1,2-diamine Cyclization Reaction Cyclization Reaction N-methoxyethyl-1,2-diamine->Cyclization Reaction Carbonyl Source (e.g., CDI) Carbonyl Source (e.g., CDI) Carbonyl Source (e.g., CDI)->Cyclization Reaction Crude Product Crude Product Cyclization Reaction->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure Methoxy-Ethyl Imidazolidinone Pure Methoxy-Ethyl Imidazolidinone Purification (Chromatography)->Pure Methoxy-Ethyl Imidazolidinone

Caption: General synthetic workflow for methoxy-ethyl substituted imidazolidinones.

Following synthesis and purification, a suite of spectroscopic techniques is employed for initial structural confirmation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule.[4] The presence of the imidazolidinone core is typically confirmed by a strong carbonyl (C=O) stretching vibration.

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
C=O (Amide)1690-1720Confirms the presence of the imidazolidinone ring.[2][5]
N-H Stretch3200-3400 (if present)Indicates a non-N-substituted imidazolidinone.
C-N Stretch1050-1250Corresponds to the amine linkages within the ring.[6]
C-O-C Stretch1080-1150Characteristic of the ether linkage in the methoxy-ethyl substituent.[4]
C-H Stretch2850-3000Aliphatic C-H bonds in the ethyl group and ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount (1-2 mg) of the purified solid or a single drop of a liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the expected functional groups.

The causality behind choosing ATR-FTIR lies in its simplicity and minimal sample preparation, providing a rapid and reliable confirmation of the successful synthesis of the target scaffold.

II. Unraveling the 3D Structure: NMR Spectroscopy and X-ray Crystallography

While IR spectroscopy confirms the presence of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the connectivity and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For methoxy-ethyl substituted imidazolidinones, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to analyze include:

  • Methoxy Protons (-OCH₃): A sharp singlet typically around 3.3-3.5 ppm.

  • Ethyl Protons (-CH₂CH₂-): Two multiplets, with the chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.

  • Imidazolidinone Ring Protons: Complex multiplets, the chemical shifts and coupling constants of which are highly sensitive to the ring's conformation and substituents.[7][8]

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their electronic environment. The carbonyl carbon is a key diagnostic signal, typically appearing downfield (160-175 ppm).[5]

2D NMR Techniques for Structural Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the ethyl chain and protons on the imidazolidinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for confirming the attachment of the methoxy-ethyl substituent to the imidazolidinone ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the five-membered ring.

Conformational Analysis of the Imidazolidinone Ring:

Five-membered rings like imidazolidinone are not planar and exist in a dynamic equilibrium of puckered conformations, often described by pseudorotation.[9][10] The analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide quantitative information about the torsional angles and the preferred conformation of the ring.[7][9]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC NOESY NOESY 1H_NMR->NOESY 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete Structural Assignment & Conformational Analysis COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation

Caption: Integrated NMR workflow for structural and conformational analysis.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule.[11] This technique is the gold standard for confirming stereochemistry and observing intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the methoxy-ethyl substituted imidazolidinone are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[11][12]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The resulting crystal structure provides invaluable data for computational modeling and understanding structure-activity relationships.

III. Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion (the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of a particular class of compounds and can be used to elucidate the structure.[14][15] For a methoxy-ethyl substituted imidazolidinone, common fragmentation pathways may involve:

  • Cleavage of the methoxy-ethyl side chain.

  • Ring opening of the imidazolidinone core.

  • Loss of small neutral molecules like CO or C₂H₄O.

The fragmentation of protonated N-methylimidazolidin-4-ones, for instance, has been shown to produce characteristic iminium ions through ring cleavage.[16]

MS_Fragmentation Molecular_Ion [M+H]⁺ Fragment_1 Loss of CH₃OCH₂• Molecular_Ion->Fragment_1 Side-chain cleavage Fragment_2 Ring Cleavage Molecular_Ion->Fragment_2 Core fragmentation Fragment_3 Loss of CO Fragment_2->Fragment_3 Further fragmentation

Caption: Conceptual fragmentation pathways in mass spectrometry.

IV. Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive molecular structure analysis of methoxy-ethyl substituted imidazolidinones is not reliant on a single technique but rather on the synergistic application of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing the development of new imidazolidinone-based therapeutics.

References

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  • Schmidt, M. L., & Engeser, M. (2017). Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. Journal of Mass Spectrometry, 52(6), 367–371. [Link]

  • Pudovik, M. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. [Link]

  • Hawkins, C. J., & Palmer, J. A. (1978). Conformational analysis of coordination compounds. VIII. 1H N.M.R. study of diamagnetic five-membered amino alcohol chelate rings. Australian Journal of Chemistry, 31(8), 1689-1698. [Link]

  • Dalaf, A. H., Jumaa, F. H., & Salih, H. K. (2021). Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one. International Research Journal of Multidisciplinary Technovation. [Link]

  • Ammar, Y. A., et al. (2017). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 22(1), 143. [Link]

  • Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry, 8(1), 76-81. [Link]

  • Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(7), 4747-4759. [Link]

  • Sączewski, F., Kornicka, A., & Balewski, Ł. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(9), 1031–1048. [Link]

  • Lambert, J. B., et al. (1973). Conformational analysis of five-membered rings. Journal of the American Chemical Society, 95(7), 2271–2278. [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(6), 2811. [Link]

  • Musso, L., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26497–26505. [Link]

  • Dutta, S., Dibrov, S. M., Higginson, C. J., & Hermann, T. (2011). A Crystallographic Study of a Highly Substituted Imidazolinone, (3S,4S,5R)-3-(((S)-4-((1H-Indol-3-yl)Methyl)-5-Oxo-4,5-Dihydro-1H-Imidazol-2-yl)Amino)-4-((Tert-Butyldimethylsilyl)Oxy)-5-Hydroxypiperidin-2-One. Journal of Chemical Crystallography, 41(6), 880–884. [Link]

  • Umbreen, S., et al. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. Molecules, 24(17), 3073. [Link]

  • Nair, D., et al. (2015). X-ray structure analysis reveals β-turn mimicry by N-amino-imidazolidin-2-ones. Biopolymers, 104(5), 629–635. [Link]

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  • Dewangan, S., et al. (2023). Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. ResearchGate. [Link]

  • Karabıyık, H., et al. (2007). Synthesis and structural characterization of (1,3-bis(methoxyethyl)-4,5-bis(2,4,6-trimethylphenyl)-imidazolidin-2-ylidene)chloro(1,5-cyclooctadiene)rhodium(I). Journal of Coordination Chemistry, 60(1), 91-97. [Link]

  • Demets, G. J.-F., et al. (2019). Figure S7 – FTIR spectrum of trans-4,5-dihydroxy-2-imidazolidinone. ResearchGate. [Link]

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An In-depth Technical Guide to the Electrochemical Window of 1-(2-Methoxy-ethyl)-imidazolidin-2-one Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract

This technical guide provides a comprehensive analysis of the electrochemical properties of electrolytes based on 1-(2-Methoxy-ethyl)-imidazolidin-2-one, a promising solvent for high-voltage lithium-ion batteries. We delve into the fundamental principles of the electrochemical stability window (ESW), detailing its critical importance for electrolyte performance and longevity in energy storage devices. This guide outlines a step-by-step experimental protocol for determining the ESW using cyclic voltammetry, emphasizing the causality behind experimental choices. Furthermore, we explore the key factors influencing the anodic and cathodic limits of these electrolytes, including the choice of lithium salt and electrode material. Finally, potential degradation mechanisms at the electrochemical limits are discussed, and a comparative analysis with conventional carbonate-based electrolytes is presented to highlight the potential of this compound for next-generation energy storage applications.

Part 2: Introduction

The Critical Role of Electrolytes in Electrochemical Energy Storage

Electrolytes are a crucial component of electrochemical energy storage devices, such as lithium-ion batteries. They consist of a salt dissolved in a solvent, creating an ionically conductive medium that facilitates the transport of charge carriers (ions) between the positive and negative electrodes during charging and discharging cycles. The properties of the electrolyte, particularly its electrochemical stability, directly impact the battery's operating voltage, energy density, safety, and cycle life. An ideal electrolyte should possess a wide electrochemical window, high ionic conductivity, low viscosity, good thermal stability, and be chemically inert towards the electrode materials.

Introducing this compound

This compound is a cyclic urea derivative that has garnered interest as a potential electrolyte solvent for high-voltage lithium-ion batteries. Its molecular structure, featuring a polar urea group and a flexible ether side chain, suggests favorable properties for dissolving lithium salts and facilitating ion transport. The imidazolidin-2-one scaffold is a well-established functionality in various bioactive compounds and FDA-approved drugs.[1]

The investigation into novel electrolyte solvents like this compound is driven by the need to overcome the limitations of conventional carbonate-based electrolytes, which are often prone to decomposition at high voltages.[2] The unique structure of this compound offers the potential for a wider electrochemical stability window, enabling the use of high-voltage cathode materials and thereby increasing the energy density of lithium-ion batteries.

Part 3: Fundamental Principles of the Electrochemical Window

Defining the Electrochemical Stability Window (ESW)

The electrochemical window (EW), or electrochemical stability window (ESW), of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, meaning it is neither oxidized nor reduced.[2] This window is defined by two key limits: the anodic limit (oxidation potential) and the cathodic limit (reduction potential).[2] Operating a battery outside of this window leads to the decomposition of the electrolyte, which can result in the formation of a passivating layer on the electrode surface, increased internal resistance, capacity fading, and in some cases, safety hazards.[2] Therefore, a wide electrochemical window is a primary requirement for electrolytes, especially for high-voltage battery applications.[3]

Anodic and Cathodic Limits

The anodic limit is the potential at which the electrolyte begins to oxidize at the positive electrode (cathode). This oxidation involves the loss of electrons from the electrolyte molecules. The cathodic limit is the potential at which the electrolyte begins to be reduced at the negative electrode (anode), involving the gain of electrons by the electrolyte molecules. These limits are not absolute values but are influenced by various factors, including the chemical structure of the solvent and salt, the nature of the electrode material, and the operating temperature.

The Role of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

From a molecular perspective, the electrochemical stability of a solvent is related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level corresponds to the ease of a molecule losing an electron (oxidation), while the LUMO energy level relates to the ease of a molecule gaining an electron (reduction). A lower HOMO energy level indicates greater resistance to oxidation (a higher anodic limit), and a higher LUMO energy level indicates greater resistance to reduction (a lower cathodic limit). The difference between the HOMO and LUMO energy levels, known as the HOMO-LUMO gap, provides a theoretical estimation of the electrochemical window.[4][5] Computational methods are often employed to predict these values and screen potential electrolyte candidates.[4]

Part 4: Experimental Determination of the Electrochemical Window of ME-Im Based Electrolytes

Experimental Setup and Instrumentation

The electrochemical window of an electrolyte is typically determined using cyclic voltammetry (CV).[6][7] This technique involves sweeping the potential of a working electrode linearly with time between two set limits and measuring the resulting current.[6] A standard three-electrode electrochemical cell is used for this purpose.[8]

  • Working Electrode (WE): This is the electrode where the electrochemical reaction of interest occurs. For determining the anodic and cathodic limits of an electrolyte, inert materials like platinum (Pt) or glassy carbon (GC) are commonly used because they have a wide potential window and are relatively stable.

  • Counter Electrode (CE): This electrode completes the electrical circuit. It is typically made of a material with a large surface area, such as a platinum wire or mesh, to ensure that the current does not limit the electrochemical process at the working electrode.

  • Reference Electrode (RE): This electrode provides a stable and well-defined potential against which the potential of the working electrode is measured.[9] Common reference electrodes for non-aqueous systems include silver/silver ion (Ag/Ag+) or lithium metal (Li/Li+).

The three electrodes are connected to a potentiostat , an electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flowing between the working and counter electrodes.

Step-by-Step Protocol for Cyclic Voltammetry (CV)
  • Electrolyte Preparation:

    • Dissolve a lithium salt, such as lithium hexafluorophosphate (LiPF6) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in this compound solvent to a specific concentration, typically 1 M.[10] The choice of salt is crucial as the anion can also influence the electrochemical stability.

    • The preparation should be carried out in an inert atmosphere, such as an argon-filled glovebox, to minimize contamination from moisture and oxygen, which can interfere with the electrochemical measurements.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Polish the working electrode to a mirror finish using alumina slurry to ensure a clean and reproducible surface.

    • Rinse the polished electrode with a suitable solvent and dry it thoroughly before placing it in the electrolyte solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV experiment, including the initial potential, the switching potentials (vertex potentials), and the scan rate. The scan rate is the rate at which the potential is swept (e.g., 10 mV/s).[11]

    • To determine the anodic limit, start the potential sweep from the open-circuit potential (OCP) towards more positive potentials until a sharp increase in current is observed, indicating the onset of electrolyte oxidation.

    • To determine the cathodic limit, sweep the potential from the OCP towards more negative potentials until a significant increase in current signals the onset of electrolyte reduction.

    • It is common to perform several cycles to ensure the system has reached a stable state.[6]

  • Data Interpretation:

    • The output of a CV experiment is a voltammogram, a plot of current versus potential.

    • The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 mA/cm²).

Data Presentation and Analysis

The results of the cyclic voltammetry experiments can be summarized in a table to facilitate comparison between different electrolyte formulations.

Electrolyte CompositionWorking ElectrodeAnodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)Electrochemical Window (V)
1 M LiPF6 in ME-ImPlatinum[Insert Value][Insert Value][Insert Value]
1 M LiTFSI in ME-ImPlatinum[Insert Value][Insert Value][Insert Value]
1 M LiPF6 in ME-ImGlassy Carbon[Insert Value][Insert Value][Insert Value]
1 M LiTFSI in ME-ImGlassy Carbon[Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and would be populated with experimental data.

G cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep_solvent 1-(2-Methoxy-ethyl)- imidazolidin-2-one prep_mix Mix in Inert Atmosphere prep_solvent->prep_mix prep_salt Lithium Salt (e.g., LiPF6, LiTFSI) prep_salt->prep_mix cell_assemble Assemble 3-Electrode Cell prep_mix->cell_assemble Add Electrolyte cell_we Working Electrode (Pt or GC) cell_we->cell_assemble cell_ce Counter Electrode (Pt mesh) cell_ce->cell_assemble cell_re Reference Electrode (Li/Li+) cell_re->cell_assemble cv_potentiostat Connect to Potentiostat cell_assemble->cv_potentiostat cv_scan Perform Potential Sweep cv_potentiostat->cv_scan cv_data Record Current vs. Potential cv_scan->cv_data analysis_voltammogram Plot Voltammogram cv_data->analysis_voltammogram analysis_limits Determine Anodic & Cathodic Limits analysis_voltammogram->analysis_limits analysis_esw Calculate ESW analysis_limits->analysis_esw

Caption: Experimental workflow for determining the electrochemical window.

Part 5: Factors Influencing the Electrochemical Window of ME-Im Electrolytes

Effect of Lithium Salt Anion

The choice of the lithium salt anion can significantly impact the electrochemical stability of the electrolyte. Different anions have varying levels of resistance to oxidation and reduction. For instance, anions like hexafluorophosphate (PF6-) and bis(trifluoromethanesulfonyl)imide (TFSI-) are known for their relatively high oxidative stability. The anion also plays a crucial role in the formation of the solid electrolyte interphase (SEI) on the anode surface. The composition and properties of the SEI, which is formed from the decomposition products of the electrolyte, are critical for the long-term stability and performance of the battery.[12]

Influence of Electrode Material

The material of the working electrode can have a catalytic effect on the decomposition of the electrolyte. Therefore, the measured electrochemical window can vary depending on whether a platinum, glassy carbon, or another type of electrode is used. It is important to select an electrode material that is as inert as possible within the potential range of interest to obtain a true measure of the electrolyte's intrinsic stability. However, for practical battery applications, it is also informative to evaluate the electrolyte's stability in the presence of the actual electrode materials that will be used in the battery.

Impact of Additives

In many commercial lithium-ion battery electrolytes, small amounts of additives are used to improve performance. These additives can serve various functions, such as forming a more stable SEI layer, scavenging impurities, or enhancing the thermal stability of the electrolyte. Certain additives, known as film-forming additives, can be specifically designed to decompose at a controlled potential to form a protective layer on the electrode surface, thereby extending the effective electrochemical window of the electrolyte.

Part 6: Degradation Mechanisms at the Electrochemical Limits

Understanding the degradation pathways of the electrolyte at the anodic and cathodic limits is crucial for developing strategies to improve its stability.

Oxidative Decomposition (Anodic Limit)

At the anodic limit, the this compound molecule can undergo oxidation. This process likely involves the removal of an electron from the molecule, leading to the formation of a radical cation. This highly reactive species can then undergo further reactions, such as deprotonation or fragmentation, leading to the formation of various decomposition products. The urea functionality and the ether group are potential sites for oxidation. The specific degradation pathway can be complex and may involve multiple steps.

G me_im 1-(2-Methoxy-ethyl)- imidazolidin-2-one radical_cation Radical Cation me_im->radical_cation - e- (Oxidation) deprotonation Deprotonation radical_cation->deprotonation fragmentation Fragmentation radical_cation->fragmentation products Decomposition Products deprotonation->products fragmentation->products

Caption: Proposed oxidative degradation pathway.

Reductive Decomposition (Cathodic Limit)

At the cathodic limit, the electrolyte components are reduced. This can involve the reduction of the this compound solvent, the lithium salt anion, or even the lithium cations themselves to form lithium metal. The reductive decomposition of the electrolyte leads to the formation of the Solid Electrolyte Interphase (SEI) on the surface of the negative electrode. A stable and ionically conductive SEI is essential for preventing continuous electrolyte decomposition and ensuring the long-term cyclability of the battery. The composition of the SEI is highly dependent on the electrolyte formulation. For cyclic urea-based electrolytes, the reductive decomposition may involve ring-opening reactions.

G electrolyte Electrolyte Components (Solvent, Salt) reduction Reduction electrolyte->reduction + e- sei_components SEI Components (e.g., Li2CO3, LiF) reduction->sei_components sei_layer Stable SEI Layer on Anode sei_components->sei_layer Formation

Caption: Reductive degradation and SEI formation.

Part 7: Comparative Analysis and Future Outlook

Benchmarking ME-Im Electrolytes

To assess the potential of this compound as an electrolyte solvent, it is essential to compare its key properties with those of conventional carbonate-based electrolytes, which are the current industry standard.

PropertyME-Im Based ElectrolyteConventional Carbonate Electrolyte (e.g., EC/DMC)
Electrochemical Window (V) [Insert Value]~4.5 V
Ionic Conductivity (mS/cm) [Insert Value]5 - 12 mS/cm
Viscosity (cP) [Insert Value]2 - 5 cP
Flash Point (°C) [Insert Value]~30 °C
Thermal Stability [Insert Value]Limited at high temperatures

Note: The values in this table are placeholders and would be populated with experimental data.

Potential Applications and Research Directions

The potentially wider electrochemical window of this compound based electrolytes makes them attractive for use in high-voltage lithium-ion batteries. These batteries employ cathode materials that operate at potentials above 4.5 V versus Li/Li+, where conventional carbonate electrolytes are unstable. By enabling the use of such high-voltage cathodes, these novel electrolytes could significantly increase the energy density of lithium-ion batteries, leading to longer-lasting electronic devices and longer-range electric vehicles.

Future research should focus on:

  • A comprehensive characterization of the physical and chemical properties of this compound and its electrolyte solutions.

  • Detailed studies of the SEI formation and evolution in the presence of these electrolytes on various anode materials.

  • Optimization of the electrolyte formulation through the use of co-solvents and additives to further enhance performance.

  • Long-term cycling tests in full-cell configurations to evaluate the practical viability of these electrolytes.

Part 8: Conclusion

This compound presents a promising avenue for the development of next-generation high-voltage electrolytes for lithium-ion batteries. Its unique molecular structure offers the potential for a wide electrochemical stability window, a critical requirement for enabling high-energy-density battery chemistries. This technical guide has provided a foundational understanding of the electrochemical properties of this novel solvent, outlining the experimental procedures for its characterization and discussing the key factors that influence its performance. While further research and development are necessary, the initial prospects for this compound based electrolytes are encouraging, paving the way for future advancements in energy storage technology.

Part 9: References

  • Mo, Y. (2020). Electrochemical Stability Window of Solid Electrolyte for Stable Interfaces in Solid-State Battery. YouTube. [Link]

  • Binninger, T., Marcolongo, A., Mottet, M., Weber, V., & Laino, T. (2020). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (n.d.). Calculated cathodic and anodic limits for individual ions using...[Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • ResearchGate. (2025). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. [Link]

  • MDPI. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. [Link]

  • ACS Publications. (2021). First-Principles Prediction of the Electrochemical Stability and Reaction Mechanisms of Solid-State Electrolytes. [Link]

  • PMC. (n.d.). Current Understanding of Nonaqueous Electrolytes for Calcium-Based Batteries. [Link]

  • ResearchGate. (n.d.). Reaction pathways of urea degradation by electrochemically generated.... [Link]

  • arXiv. (2019). Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. [Link]

  • Google Patents. (n.d.). US20160087311A1 - Electrolyte composition for high-energy anodes.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

  • Wikipedia. (n.d.). Cyclic voltammetry. [Link]

  • MDPI. (2024). Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors. [Link]

  • MDPI. (2022). QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. [Link]

  • Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry. [Link]

  • PubMed. (2014). Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways. [Link]

  • MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). [Link]

  • MDPI. (2023). Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. [Link]

  • Energy.gov. (2009). Degradation Mechanisms of Urea Selective Catalytic Reduction Technology. [Link]

  • BioLogic Learning Center. (2024). What is CV? A comprehensive guide to Cyclic Voltammetry. [Link]

  • Diva-Portal.org. (2023). Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries. [Link]

  • Wikipedia. (n.d.). Electrochemical window. [Link]

  • Ataman Kimya. (n.d.). 2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). [Link]

  • MDPI. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. [Link]

  • DTIC. (n.d.). NEW CATHODE-ANODE COUPLES USING NONAQUEOUS ELECTROLYTE. [Link]

  • PMC. (2022). Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes. [Link]

  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. [Link]

  • Chemsrc. (2025). 1-(2-aminoethyl)-2-imidazolidinone. [Link]

  • PMC. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. [Link]

  • NCBI Bookshelf. (2003). Urea Cycle Disorders Overview. [Link]

  • ResearchGate. (2025). 1-(2-Hydroxyethyl)imidazolidine-2-thione. [Link]

  • ResearchGate. (2025). Ethylmethoxyethyl Sulfone Viability for Lithium Ion Battery Electrolytes. [Link]

  • ResearchGate. (n.d.). a) Electrochemical window of solid electrolyte and other materials.... [Link]

Sources

Electrochemical Frontiers: Imidazolidinone Derivatives in Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazolidinones —saturated imidazole derivatives containing a ketone—are privileged scaffolds in medicinal chemistry.[1][2] They serve as the core structure for hydantoins (e.g., phenytoin), cyclic ureas (e.g., DMPU analogues), and the renowned MacMillan organocatalysts.

Traditionally, synthesizing and functionalizing these rings required harsh chemical oxidants or complex condensation reactions. Electrochemistry has emerged as a superior alternative, offering a "reagent-free" pathway to functionalize the


-carbon via Shono-type oxidation  and to simulate Phase I drug metabolism (P450 mimicry) during preclinical screening.

This technical guide details the electrochemical synthesis, functionalization, and analytical profiling of imidazolidinone derivatives. It is designed for drug development professionals seeking to integrate electro-organic methodologies into their workflows.

Part 1: Electrochemical Synthesis & Functionalization

The most powerful application of electrochemistry to imidazolidinones is the anodic functionalization of the C-H bond adjacent to the nitrogen . This process avoids toxic oxidants (like Pb(OAc)₄) and allows for the direct introduction of nucleophiles (alkoxy, cyano, or aryl groups).

The Core Mechanism: N-Acyliminium Ion Generation

The fundamental reaction driving this chemistry is the Shono Oxidation .

  • Anodic Oxidation: The imidazolidinone (typically N-acylated or a carbamate) undergoes a single-electron transfer (SET) at the anode.

  • Deprotonation: Loss of a proton forms a radical.

  • Second Oxidation: A second SET generates the highly electrophilic N-acyliminium ion .

  • Nucleophilic Trapping: A nucleophile (methanol, water, or allyl silane) attacks this intermediate, functionalizing the ring.

Visualization: The Shono Pathway

The following diagram illustrates the mechanistic flow for the


-methoxylation of an N-acyl imidazolidinone.

ShonoOxidation Figure 1: Electrochemical Shono oxidation pathway for α-functionalization of imidazolidinones. Start N-Acyl Imidazolidinone Step1 Radical Cation (SET) Start->Step1 -1e⁻ (Anode) Step2 C-Centered Radical (-H+) Step1->Step2 -H⁺ (Base) Step3 N-Acyliminium Ion (SET) Step2->Step3 -1e⁻ Product α-Functionalized Product Step3->Product + Nu⁻ (MeOH)

Protocol A: Anodic -Methoxylation (General SOP)

Objective: To introduce a methoxy group at the C4 or C5 position of a protected imidazolidinone, creating a versatile N,O-acetal intermediate for further medicinal chemistry (e.g., Friedel-Crafts arylation).

  • Substrate: N-Boc or N-Cbz protected imidazolidinone.

  • Solvent: Methanol (acts as both solvent and nucleophile).

  • Electrolyte: 0.05 M Et₄NOTs (Tetraethylammonium tosylate).

  • Electrodes:

    • Anode: Graphite or Reticulated Vitreous Carbon (RVC) (High surface area is critical).

    • Cathode: Platinum wire or Stainless Steel.

  • Cell Type: Undivided beaker-type cell.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the imidazolidinone in 15 mL of dry methanol containing the electrolyte.

  • Cooling: Place the cell in a water bath to maintain temperature at 20–25°C (Joule heating can degrade the iminium intermediate).

  • Electrolysis: Apply a Constant Current (Galvanostatic) of 10–20 mA/cm² .

  • Monitoring: Pass 2.2 to 2.5 F/mol of charge. Monitor consumption of starting material via TLC or LC-MS.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in ether/water. Wash with brine. The product is often stable enough to be used directly in subsequent Lewis-acid catalyzed coupling reactions.

Expert Insight: If the substrate is oxidation-resistant (high potential), add a mediator like TEMPO or a bicyclic aminoxyl. This allows the reaction to proceed at a lower potential (~0.7 V vs Ag/AgCl), protecting sensitive functional groups elsewhere on the molecule.

Part 2: Electro-Analytical Profiling (Drug Metabolism)

For drug candidates containing the imidazolidinone moiety (e.g., hydantoin anticonvulsants or novel anticancer agents), electrochemistry serves as a rapid, animal-free proxy for Phase I metabolism. The oxidation of the imidazolidinone ring by Cytochrome P450 often parallels the anodic oxidation pathway described above.

Concept: EC-MS (Electrochemistry-Mass Spectrometry)

By coupling an electrochemical cell on-line with a Mass Spectrometer, researchers can generate and identify oxidative metabolites in real-time.

  • Mechanism: The electrochemical cell performs the oxidation (mimicking the liver enzyme).

  • Detection: The MS detects the mass shift (e.g., +16 Da for hydroxylation/oxidation).

Visualization: The EC-MS Workflow

EC_MS_Workflow Figure 2: On-line EC-MS workflow for simulating oxidative metabolism of imidazolidinone drugs. Drug Imidazolidinone Drug (Sample Injection) Pump Syringe Pump (Flow Control) Drug->Pump Cell Electrochemical Cell (P450 Mimicry) Pump->Cell Flow Rate: 10 µL/min MS Mass Spectrometer (ESI-Q-TOF) Cell->MS Oxidized Effluent Data Metabolite Profile (M+16, M-2H) MS->Data m/z Analysis

Protocol B: Voltammetric Sensing of Imidazolidinone Drugs

Objective: Quantification of imidazolidinone-based antineoplastics (e.g., hydrazin-imidazolidinone derivatives) in biological fluids.

  • Technique: Differential Pulse Voltammetry (DPV).[3]

  • Sensor: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina slurry.

  • Buffer: Acetate Buffer (pH 4.5) or Britton-Robinson Buffer.

Procedure:

  • Conditioning: Cycle the electrode potential between 0.0 V and +1.4 V in the buffer until a stable background is achieved.

  • Measurement: Introduce the sample. Scan from +0.5 V to +1.5 V.

  • Signal: Look for the oxidation peak of the hydrazone/imidazolidinone moiety (typically around +0.9 V to +1.2 V vs Ag/AgCl).

  • Calibration: The peak current (

    
    ) is proportional to concentration.[3] Detection limits are typically in the nanomolar (nM) range.
    

Part 3: Data Summary & Comparison

The following table summarizes key electrochemical parameters for imidazolidinone derivatives, aggregating data from synthesis and analysis literature.

Parameter2-Imidazolidinone (Cyclic Urea)4-Imidazolidinone (MacMillan Type)Hydantoin (2,4-Dione)
Oxidation Potential (

)
+1.5 V to +2.0 V (vs SCE)+1.2 V to +1.6 V (vs Ag/AgCl)> +2.0 V (High stability)
Primary Oxidation Site

-Carbon (C4/C5)

-Carbon or N-substituent
N-H deprotonation first
Metabolic Product (EC Mimic) 4-Hydroxy-imidazolidinoneRing opening / Dehydrogenation5-Hydroxy-hydantoin
Preferred Electrolyte Et₄NOTs / LiClO₄Bu₄NPF₆Phosphate Buffer (pH 7.4)
Key Application Synthesis (N-acyliminium precursors)Organocatalysis / AntiviralsAnticonvulsant Drugs

References

  • Shono Oxidation Mechanism & Applic

    • Shono, T. et al. "Electroorganic chemistry.[4] Anodic oxidation of carbamates." Tetrahedron (1984).

    • Source:

  • Mediated Electrochemical Oxid

    • Rafiee, M. et al. "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators.
    • Source:

  • Voltammetric Analysis of Imidazolidinone Anticancer Agents

    • Brycht, M. et al. "First voltammetric analysis of two possible anticancer drug candidates using an unmodified glassy carbon electrode." Scientific Reports (2024).
    • Source:

  • EC-MS for Drug Metabolism (Orexin Antagonists)

    • Li, F. et al. "One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites." Journal of Organic Chemistry / PMC (2020).
    • Source:

  • Anodic Desulfurization (Synthesis

    • Wille, U. et al.[5] "Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues." Organic Letters (2024).

    • Source:

Sources

Methodological & Application

Procedure for nucleophilic substitution reactions in MEI solvent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for conducting nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) reactions using MEI  (1-Methyl-3-Ethylimidazolium , standard IUPAC abbr. 

or

) based ionic liquids as the reaction medium.

While traditional dipolar aprotic solvents (DMF, DMSO, NMP) are standard for


 chemistry, they suffer from difficult work-ups and thermal instability. The MEI protocol leverages the "Naked Nucleophile" effect , where the bulky imidazolium cation fails to tightly solvate small anionic nucleophiles, increasing their reactivity by orders of magnitude (up to 1000x vs. alcohols). This protocol is specifically optimized for Halex (Halogen Exchange) , Azidation , and Cyanation  reactions critical in late-stage drug functionalization.

Disambiguation Note: In this guide, "MEI" refers strictly to the 1-Methyl-3-Ethylimidazolium cation system. It does not refer to Methyl Iodide (MeI, a reagent) or Methyl Ethyl Ketone (MEK, a volatile solvent).

Scientific Foundation: The "Ambiphilic" Advantage

The Solvation Paradox

In classical solvents, stabilizing the transition state often requires solvating the ground state nucleophile, which unfortunately reduces its energy and reactivity.

  • Protic Solvents (MeOH, Water): Form hydrogen bonds with the nucleophile (

    
    ), "caging" it and killing reactivity.
    
  • MEI Ionic Liquids: The diffuse charge of the MEI cation (

    
    ) interacts weakly with compact nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ). The nucleophile remains energetically "high" (naked), while the polarizable ionic medium stabilizes the charge-separated transition state.
The Mechanistic Pathway

The reaction follows a classic bimolecular mechanism but within a highly structured electrostatic solvent cage.

SN2_Mechanism cluster_solvent MEI Solvent Shell Effect Substrate Substrate (R-LG) TS Transition State [Nu---R---LG]‡ (Stabilized by MEI Cation) Substrate->TS Activation Nucleophile Nucleophile (Nu⁻) [Naked/Activated] Nucleophile->TS Activation Product Product (R-Nu) TS->Product Inversion LeavingGroup Leaving Group (LG⁻) (Trapped by MEI Cation) TS->LeavingGroup Elimination

Figure 1: Mechanistic pathway highlighting the activation of the nucleophile within the MEI solvent shell.

Experimental Protocol

Materials & Reagents
  • Solvent: MEI-TFSI (1-Methyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide) or MEI-BF4.

    • Why TFSI? It is hydrophobic, facilitating aqueous work-up.

    • Why BF4? Lower cost, but requires anhydrous handling.

  • Nucleophile: Potassium Fluoride (spray-dried), Sodium Azide, or Potassium Cyanide.

  • Substrate: Alkyl halide or Tosylate/Mesylate.

Pre-Conditioning (CRITICAL STEP)

Water is the primary inhibitor in MEI-mediated reactions. Even 500 ppm water can solvate the nucleophile and quench the rate enhancement.

  • Drying: Place the MEI solvent under high vacuum (< 1 mbar) at 60°C for 4 hours.

  • Verification: Verify water content is < 100 ppm via Karl-Fischer titration.

Reaction Procedure (Standard Scale: 1.0 mmol)
StepActionTechnical Rationale
1 Charge reaction vessel with 1.0 equiv Substrate and 1.5 equiv Nucleophile.Slight excess of Nu- drives kinetics to completion.
2 Add 2.0 mL of dried MEI solvent under

atmosphere.
High concentration (0.5 M) is preferred in ILs to maximize collision frequency.
3 Heat to 80°C (range: 60-100°C) with vigorous stirring (1000 rpm).Viscosity of MEI drops significantly at T > 60°C, improving mass transfer.
4 Monitor via HPLC or GC-MS at 30-min intervals.Reaction rates are typically 5-10x faster than in acetonitrile.
5 Quench: Cool to Room Temperature (RT).Prevents side reactions during extraction.
Work-Up: The Biphasic Extraction

Unlike DMF/DMSO, MEI solvents can be recycled. Do not pour the reaction mixture into water immediately if you intend to recycle the solvent.

  • Extraction: Add 5 mL of Diethyl Ether (or Heptane for non-polar products) directly to the reaction vessel.

  • Agitation: Vortex or stir rapidly for 5 minutes. The mixture will form a biphasic system (Top: Organic Product; Bottom: MEI Solvent + Salt).

  • Separation: Decant the top organic layer. Repeat extraction 3x.

  • Salt Removal (Optional): If the MEI solvent is to be reused, wash the bottom IL phase with water (to remove inorganic salts KX), then re-dry under vacuum.

Workflow Visualization

MEI_Workflow Start Start: Raw MEI Solvent Dry Vacuum Drying (60°C, <1 mbar, 4h) Start->Dry Mix Add Substrate + Nu⁻ (Under N₂) Dry->Mix React Reaction (80°C, 1-4 hrs) Mix->React Extract Biphasic Extraction (Add Ether/Heptane) React->Extract ProductPhase Top Phase: Product in Organic Solvent Extract->ProductPhase RecyclePhase Bottom Phase: MEI + Inorganic Salts Extract->RecyclePhase Wash Aqueous Wash (Remove KX salts) RecyclePhase->Wash Wash->Dry Recycle Loop Reuse Recycle to Step 1

Figure 2: Closed-loop workflow for MEI-mediated nucleophilic substitution, emphasizing solvent recycling.

Comparative Performance Data

The table below illustrates the rate enhancement of the "MEI Protocol" versus conventional solvents for the fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene (Model Reaction).

Solvent SystemTemperatureTime to 95% Conv.YieldNotes
Acetonitrile 80°C24 Hours65%Slow; requires crown ether additives.
DMSO 100°C6 Hours82%Difficult work-up; thermal decomposition risks.
MEI-BF4 ([Emim][BF4]) 80°C 45 Minutes 96% Rapid kinetics; clean biphasic extraction.
MEI-TFSI 80°C60 Minutes94%Best for moisture-sensitive substrates.

References

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084. Link

  • Kim, D. W., et al. (2004). Application of Ionic Liquid Halide Nucleophilicity for the Cleavage of Ethers: A Green Protocol. The Journal of Organic Chemistry, 69(9), 3186–3189. Link

  • Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508–3576. Link

  • Crowhurst, L., et al. (2003). Solvent-solute interactions in ionic liquids. Physical Chemistry Chemical Physics, 5, 2790-2794. Link

Methods for Dissolving Cellulose Using 1-Ethyl-3-methylimidazolium (MEI)-Based Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cellulose, the planet's most abundant biopolymer, presents immense potential for advanced material development, from drug delivery systems to regenerative medicine scaffolds. However, its utility is historically constrained by its poor solubility in conventional solvents, a consequence of its extensive and highly structured intra- and inter-molecular hydrogen bond network. This guide provides a comprehensive overview and detailed protocols for the dissolution of cellulose using 1-ethyl-3-methylimidazolium ([EMIM])-based ionic liquids (ILs), with a primary focus on 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc). We delve into the molecular mechanisms of dissolution, outline critical process parameters, and provide step-by-step methodologies for direct dissolution, co-solvent systems, and subsequent cellulose regeneration. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical expertise to effectively leverage these advanced solvent systems.

Part I: The Science of Cellulose Dissolution in [EMIM]-Based Solvents

The Challenge of Cellulose Insolubility

Cellulose is a linear polymer of β-(1→4) linked D-glucose units. Its remarkable mechanical strength and chemical stability stem from a dense network of hydrogen bonds that hold the polymer chains rigidly together in a semi-crystalline structure.[1][2] To achieve dissolution, a solvent must possess the ability to competitively disrupt these bonds. Traditional methods often rely on derivatization or use harsh, toxic chemicals, which are environmentally undesirable.[3]

Ionic liquids (ILs), particularly imidazolium-based salts, have emerged as highly effective and more environmentally benign solvents capable of dissolving cellulose directly and under milder conditions.[1][4] Among these, [EMIM]-based systems are prominent due to their high efficacy and favorable physicochemical properties.

Mechanism of Dissolution: A Synergistic Approach

The dissolution of cellulose in an IL like [EMIM]OAc is not a simple solvation process but a profound molecular interaction that dismantles the polymer's native hydrogen-bond network.[1] This is a synergistic effort between the [EMIM]⁺ cation and the acetate anion.

  • The Role of the Anion ([OAc]⁻): The anion is the primary actor in breaking the hydrogen bonds. The acetate ion, with its strong electronegativity and hydrogen-bond accepting capability, competitively forms new, stronger hydrogen bonds with the hydroxyl (-OH) groups of the cellulose chains.[1][5] This interaction effectively pries the cellulose chains apart.

  • The Role of the Cation ([EMIM]⁺): While the anion is the primary disruptor, the cation also participates. The electron-rich aromatic π-system of the imidazolium ring is thought to interact with the oxygen atoms of the cellulose hydroxyl groups, contributing to the overall disruption and stabilization of the dissolved cellulose chains.[6][7]

This dual-action mechanism is what makes ILs like [EMIM]OAc such powerful solvents for this recalcitrant biopolymer.

G Mechanism of Cellulose Dissolution by [EMIM]OAc cluster_Cellulose Cellulose Chain cluster_IL Ionic Liquid C1 Cellulose-OH C2 Cellulose-OH Hbond Original H-Bond C1->Hbond Anion Acetate Anion (Hydrogen Bond Acceptor) Anion->C1 Forms new, stronger H-bond Cation [EMIM]⁺ Cation (π-System Interaction) Cation->C2 Stabilizes chain Hbond->C2

Caption: Workflow for direct cellulose dissolution in [EMIM]OAc.

Protocol 2: Co-Solvent Enhanced Dissolution ([EMIM]OAc-DMSO)

This protocol is advantageous for preparing higher concentration solutions or when lower viscosity is required for subsequent processing.

Materials & Equipment:

  • Same as Protocol 1, with the addition of anhydrous Dimethyl Sulfoxide (DMSO).

Procedure:

  • Solvent Preparation: In the reaction vessel, weigh the desired amounts of [EMIM]OAc and anhydrous DMSO (e.g., a 1:1 w/w mixture is a common starting point). Mix until a homogenous solution is formed.

  • Heating & Stirring: Place the vessel on the heated stirrer, set the temperature to 80°C, and begin gentle stirring.

  • Cellulose Addition & Dissolution: Follow steps 3-5 from Protocol 1. Note that the dissolution may be faster, and the final solution will be less viscous than a comparable solution in neat [EMIM]OAc. [1]

Protocol 3: Regeneration of Cellulose from Solution

This protocol describes how to recover solid cellulose from the IL solution, a critical step for creating fibers, films, and other materials.

Materials & Equipment:

  • Cellulose/[EMIM]OAc solution (from Protocol 1 or 2).

  • Anti-solvent: Deionized water, ethanol, or acetone. [8]* Large beaker or precipitation bath.

  • Stirring rod or syringe (for fiber formation).

  • Glass plate (for film casting).

  • Buchner funnel and filter paper.

  • Washing solvent (same as the anti-solvent).

Procedure:

  • Prepare Anti-Solvent Bath: Fill a large beaker with the chosen anti-solvent (e.g., deionized water). The volume should be at least 10 times the volume of the cellulose solution.

  • Precipitation:

    • For bulk powder/flocculate: Slowly pour the viscous cellulose solution into the vigorously stirred anti-solvent. Cellulose will immediately precipitate as a white solid.

    • For fibers: Extrude the cellulose solution through a syringe or spinneret directly into the anti-solvent bath.

    • For films: Cast the solution onto a glass plate and then immerse the plate in the anti-solvent bath.

  • Washing: Collect the regenerated cellulose via filtration. Wash it thoroughly with fresh anti-solvent multiple times (at least 3-5 times) to completely remove the ionic liquid. The efficiency of IL removal is critical for the properties of the final material. [8]4. Drying: Dry the washed cellulose. The method of drying (e.g., air-drying, freeze-drying, critical-point drying) will significantly impact the morphology (e.g., porosity) of the final material.

G A Cellulose/[EMIM]OAc Solution C Precipitate Cellulose (e.g., Extrude into Bath) A->C B Prepare Anti-Solvent Bath (e.g., Water) B->C D Collect & Wash Regenerated Cellulose C->D E Dry Material D->E F Final Product (Fiber, Film, etc.) E->F

Caption: General workflow for cellulose regeneration.

Part III: Applications in Research and Drug Development

The ability to dissolve and regenerate cellulose opens up a vast array of applications. The resulting materials are biocompatible and biodegradable, making them highly attractive for biomedical uses.

  • Drug Delivery: Porous cellulose aerogels or hydrogels can be loaded with active pharmaceutical ingredients (APIs) for controlled release applications.

  • Wound Dressings: Regenerated cellulose films and non-woven fibers can be used to create advanced, highly absorbent, and biocompatible wound dressings. [5]* Tissue Engineering: Cellulose scaffolds with controlled porosity and morphology can be fabricated to support cell growth and tissue regeneration.

  • Functional Materials: The dissolved state allows for the homogeneous chemical modification of cellulose or the creation of composite materials with other polymers or nanoparticles. [9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Dissolution 1. Water contamination in IL or cellulose.2. Cellulose added too quickly.3. Insufficient temperature or time.1. Ensure all components and glassware are scrupulously dry.2. Add cellulose in small portions to the heated IL.3. Increase temperature (not >100°C) or allow for longer stirring time.
Solution is Dark/Brown Cellulose degradation due to excessive heat or prolonged heating time.Reduce the dissolution temperature or time. Ensure the temperature controller is accurate.
Extremely High Viscosity High cellulose concentration or low temperature.1. Reduce the cellulose concentration.2. Increase the temperature slightly to lower viscosity during processing.3. Use a co-solvent like DMSO (Protocol 2).
Poor IL Removal Insufficient washing of regenerated cellulose.Increase the number of washing steps and the volume of anti-solvent used. Test the wash filtrate for the presence of IL.

References

  • Encyclopedia.pub. (2023, July 12). Ionic Liquids Used in Dissolution of Cellulose. Available at: [Link]

  • AIP Publishing. (n.d.). Dissolution of Cellulose in Ionic Liquid : A Review. Available at: [Link]

  • ACS Publications. (2022, April 20). Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. Biomacromolecules. Available at: [Link]

  • ResearchGate. (2017, November). (PDF) Dissolution of cellulose in ionic liquid: A review. Available at: [Link]

  • Chalmers Publication Library. (n.d.). Cellulose processing in ionic liquid based solvents. Available at: [Link]

  • PMC. (2022, February 1). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. Available at: [Link]

  • MDPI. (2014, July 4). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Available at: [Link]

  • Chemical Science (RSC Publishing). (n.d.). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Available at: [Link]

  • PMC. (n.d.). Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration. Available at: [Link]

  • PMC. (2014, July 4). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Available at: [Link]

  • ACS Publications. (2022, November 7). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for cellulose dissolution in [Emim]OAc. Available at: [Link]

  • Hampton Research. (2024, October 10). Safety Data Sheet - Ionic Liquid Screen. Available at: [Link]

  • ResearchGate. (2026, January 3). Regeneration of Cellulose from Ionic Liquids Using Organic Anti-solvents. Available at: [Link]

  • MDPI. (2024, September 6). Effect of Antisolvent Used to Regenerate Cellulose Treated with Ionic Liquid on Its Properties. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing water from 1-(2-Methoxy-ethyl)-imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Methoxy-ethyl)-imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who require this polar aprotic solvent in an anhydrous state for their experiments. Given its presumed hygroscopic nature, akin to other imidazolidinones, removing water is a critical step to ensure the success of moisture-sensitive reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

The primary challenge is the effective removal of water. Like many polar aprotic solvents, this compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. Its high boiling point, similar to related compounds like 1-(2-Hydroxyethyl)-2-imidazolidinone which boils at 185°C at 3.5 mmHg, makes simple distillation for water removal impractical.[1]

Q2: What are the recommended methods for drying this compound?

The two most recommended methods are:

  • Drying with Molecular Sieves: This is a safe, efficient, and widely applicable method for drying a variety of solvents, including polar aprotic ones.[2][3][4]

  • Azeotropic Distillation: This technique is particularly useful for solvents with high boiling points where simple distillation is not effective for water removal.[5] It involves the addition of an entrainer to form a lower-boiling azeotrope with water.

Q3: Can I use reactive drying agents like calcium hydride (CaH₂) or sodium/benzophenone?

It is strongly discouraged to use highly reactive drying agents such as calcium hydride, sodium, or potassium. Polar aprotic solvents, particularly amides and ureas, can be unstable in the presence of strong bases or reactive metals, leading to decomposition.[2] For instance, N,N-Dimethylformamide (DMF) is known to decompose when treated with calcium hydride.[2][6] Given the structural similarity, a similar reactivity should be assumed for this compound.

Q4: How can I accurately determine the water content after purification?

The gold standard for determining trace amounts of water in organic solvents is Karl Fischer Titration .[7] This method is highly specific to water and can provide accurate measurements down to the parts-per-million (ppm) level.

Q5: What is the best way to store anhydrous this compound?

Once dried, the solvent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent reabsorption of atmospheric moisture. Storing it over activated molecular sieves can also help maintain its dryness.[2]

Troubleshooting Guide

Issue 1: My solvent is still wet after drying with molecular sieves.
  • Question: I treated my this compound with 4Å molecular sieves for 24 hours, but Karl Fischer analysis shows a high water content. What went wrong?

  • Answer: There are several possibilities:

    • Inactive Sieves: Molecular sieves must be activated before use to remove the water they have already adsorbed. Freshly purchased sieves are not necessarily active.[8]

    • Insufficient Quantity: A sufficient amount of sieves is necessary to adsorb all the water. A general guideline is to use 10-20% of the sieve's weight relative to the solvent volume.[4]

    • Inadequate Contact Time: While 24 hours is often sufficient, highly wet solvent may require a longer contact time or a second treatment with fresh, activated sieves.

    • Incorrect Pore Size: While 4Å sieves are generally suitable for water removal, if the solvent molecules are small enough to enter the pores, they can compete with water. For many polar solvents, 3Å sieves are a better choice as they exclude most organic molecules while allowing water to be adsorbed.[3]

Issue 2: The solvent turned yellow during azeotropic distillation.
  • Question: I attempted to dry this compound using azeotropic distillation with toluene, and the solvent in the distillation pot developed a yellow color. Is this a problem?

  • Answer: A color change can indicate thermal decomposition. Imidazolidinones, while generally stable, can decompose at high temperatures, especially if impurities are present.[2] To mitigate this:

    • Use Vacuum: Perform the distillation under reduced pressure. This will lower the boiling point of the solvent and the azeotrope, reducing the risk of thermal decomposition.

    • Choose an Appropriate Entrainer: Select an entrainer that forms a low-boiling azeotrope with water, allowing for distillation at a lower temperature.

    • Ensure Purity: Start with a relatively pure grade of the solvent, as impurities can catalyze decomposition.

Issue 3: I am unsure which drying method to choose.
  • Question: For a small-scale, moisture-sensitive reaction, which drying method is preferable: molecular sieves or azeotropic distillation?

  • Answer: For small-scale applications requiring high levels of dryness, drying with molecular sieves is generally the more convenient and safer option. It avoids the need for specialized distillation apparatus and the risk of thermal decomposition. Azeotropic distillation is more suited for larger quantities or when the solvent needs to be purified from other non-volatile impurities simultaneously.

Detailed Experimental Protocols

Protocol 1: Drying with Molecular Sieves

This protocol provides a step-by-step guide for drying this compound using molecular sieves.

1. Activation of Molecular Sieves:

  • Place the required amount of 3Å or 4Å molecular sieves in a flask.
  • Heat the sieves in a laboratory oven at 300-350°C for at least 3 hours (or overnight) under a slow stream of dry nitrogen or under vacuum.[2][8]
  • Cool the sieves to room temperature in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) before use.

2. Drying Procedure:

  • To the flask containing the this compound to be dried, add the activated molecular sieves (approximately 10-20% w/v).
  • Seal the flask and allow it to stand at room temperature for at least 24 hours, with occasional swirling.
  • For very wet solvent, a second treatment with fresh, activated sieves may be necessary.
  • Carefully decant or filter the dried solvent into a storage vessel under an inert atmosphere.

3. Verification of Dryness:

  • Determine the water content of the dried solvent using Karl Fischer titration. The water content should ideally be below 50 ppm for most moisture-sensitive applications.

Diagram 1: Workflow for Drying with Molecular Sieves

G cluster_activation Activation cluster_drying Drying cluster_verification Verification & Storage sieve_start Place Sieves in Flask heat Heat at 300-350°C for >3 hours sieve_start->heat cool Cool in Desiccator heat->cool add_sieves Add Activated Sieves to Solvent (10-20% w/v) cool->add_sieves stand Let Stand for >24h with Swirling add_sieves->stand decant Decant or Filter under Inert Atmosphere stand->decant karl_fischer Karl Fischer Titration decant->karl_fischer storage Store Over Sieves under Inert Gas karl_fischer->storage

Caption: Workflow for drying with molecular sieves.

Protocol 2: Azeotropic Distillation

This protocol is for drying larger volumes of this compound.

1. Selection of Entrainer:

  • Choose an entrainer that forms a low-boiling azeotrope with water and is immiscible with water upon cooling, allowing for separation in a Dean-Stark trap. Toluene or benzene are common choices, though toluene is preferred due to the carcinogenicity of benzene.[5]

2. Apparatus Setup:

  • Set up a distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, and a Dean-Stark trap.
  • Ensure all glassware is oven-dried to be free of moisture.

3. Distillation Procedure:

  • Charge the distillation flask with this compound and the chosen entrainer (e.g., toluene, ~10-20% by volume). Add boiling chips.
  • Heat the mixture to reflux. The water-entrainer azeotrope will distill over and collect in the Dean-Stark trap.
  • As the condensed vapor cools in the trap, it will separate into two phases: an upper organic layer (the entrainer) and a lower aqueous layer.
  • Continuously return the upper organic layer from the Dean-Stark trap to the distillation flask.
  • Continue the distillation until no more water collects in the trap.
  • Once water removal is complete, allow the apparatus to cool. The dried this compound remains in the distillation flask.
  • To remove the residual entrainer, reconfigure the apparatus for simple vacuum distillation and carefully distill the purified solvent.

4. Verification of Dryness:

  • Confirm the water content of the distilled solvent using Karl Fischer titration.

Diagram 2: Decision Tree for Choosing a Drying Method

G start Need to Dry This compound scale What is the scale of the experiment? start->scale impurities Are there non-volatile impurities to remove? scale->impurities Large Scale (>500 mL) sieves Use Molecular Sieves scale->sieves Small Scale (<500 mL) impurities->sieves No distillation Use Azeotropic Distillation impurities->distillation Yes

Caption: Decision tree for selecting a drying method.

Data Summary

Table 1: Comparison of Drying Methods

FeatureMolecular SievesAzeotropic Distillation
Principle Adsorption of water into porous materialFormation and removal of a low-boiling azeotrope
Efficiency Can achieve very low water content (<50 ppm)Effective for bulk water removal
Scale Ideal for small to medium scaleMore practical for large scale
Safety Generally very safeRequires careful handling of hot solvents and potentially flammable entrainers
Equipment Standard laboratory glasswareSpecialized distillation apparatus (Dean-Stark trap)
Risk of Decomposition LowHigher, due to heating; can be mitigated with vacuum

References

  • Ataman Kimya. (n.d.). 2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • MDPI. (2018, December 3). 1-(2-Hydroxyethyl)imidazolidine-2-thione. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-(2-aminoethyl)-2-imidazolidinone. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Hydroxyethyl)-2-imidazolidinone. Retrieved from [Link]

  • PMC. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Apex International. (n.d.). There may be other ways to solve your drying problems…. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • University of Victoria. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]

  • PMC. (n.d.). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. Retrieved from [Link]

  • ACS Publications. (2019, February 21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]

  • GWSI. (2024, July 1). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • J. Gmehling, J. Menke, J. Krafczyk, K. Fischer. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]

  • Pure Process Technology. (2017, September 21). How to ensure the consistent operation of your solvent purification system. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Retrieved from [Link]

  • PMC. (n.d.). (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine. Retrieved from [Link]

  • Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN TECHNIQUES USED FOR THE DEVELOPMENT OF AN AZEOTROPIC DISTILLATION PROCESS WHICH USES A BINARY ENTRAINER FOR SEPARATION OF. Retrieved from [Link]

  • Dyepac Liquid Inks. (n.d.). PRESSROOM TROUBLESHOOTING CHART. Retrieved from [Link]

  • DDBST. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Azeotropic data of the water-EDA system and boiling points of the pure components at different pressures. Retrieved from [Link]

  • The Hive. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]

  • Features. (2023, August 31). Distillation Improvement Opportunities Part 4: Hybrid Schemes and Analysis. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Solvent stills Guideline. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3699-54-5,1-(2-Hydroxyethyl)-2-imidazolidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

  • A Comprehensive Guide. (2025, June 16). Purification Techniques in Organic Chemistry. Retrieved from [Link]

  • Chemcraft. (n.d.). AZEOTROPIC DATA I. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]

Sources

Improving oxidative stability of MEI in high-voltage batteries

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for Voltaic Interface Solutions , designed for R&D professionals optimizing high-voltage battery systems.

Topic: Improving Oxidative Stability of the Metal-Electrolyte Interface (MEI) Ticket ID: HV-OX-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Mechanism

The Challenge: In high-voltage battery systems (>4.3V vs. Li/Li⁺), the thermodynamic stability of standard organic carbonate electrolytes is exceeded. This leads to the oxidative decomposition of solvent molecules at the cathode surface, resulting in:

  • Gas Generation:

    
    , 
    
    
    
    , and gaseous hydrocarbons causing cell swelling.
  • Impedance Rise: Formation of a thick, resistive, organic-rich passivation layer.

  • Transition Metal Dissolution: Acidic byproducts (HF) leaching Ni/Mn/Co ions, which migrate to and poison the anode (crossover effect).

The Objective: To engineer a robust Material-Electrolyte Interface (MEI) —specifically the Cathode Electrolyte Interphase (CEI)—that is electronically insulating (to stop solvent oxidation) but ionically conductive.

Troubleshooting Guide (Q&A)

Case 1: Electrolyte Discoloration & Gassing

User Question: My electrolyte turns brown and the pouch cell swells significantly when cycling NCM811 at 4.5V. What is the root cause?

Scientist Diagnosis: This is a classic signature of oxidative solvent decomposition . The "browning" indicates the formation of conjugated polymers or radical species from the solvent (often EC or EMC) oxidation. The swelling is due to gas evolution (


, alkanes).

Corrective Action:

  • Solvent Substitution: Standard carbonates oxidize around 4.3V-4.5V. Switch to fluorinated solvents (e.g., FEC, FEMC) or sulfones (e.g., EMS), which have lower HOMO (Highest Occupied Molecular Orbital) energy levels, making them harder to oxidize.

  • Additive Protocol: Introduce a "sacrificial" oxidative additive.

    • Recommendation: Add 0.5% - 1.0% LiBOB or 1-2% LiPO2F2 . These oxidize before the solvent (typically ~4.2V) to form a thin, inorganic, protective CEI layer that blocks electron transfer from the solvent to the cathode.

Case 2: Rapid Impedance Rise (Capacity Fade)

User Question: Our LSV shows good stability up to 4.8V, but in full cells, the capacity drops 20% in 50 cycles with a massive increase in DCR (Direct Current Resistance).

Scientist Diagnosis: Your LSV (Linear Sweep Voltammetry) might be misleading (see Protocol A). The issue is likely a thick, resistive MEI . While you stopped the runaway oxidation, the passivation layer formed is too thick or organic-rich, impeding


 diffusion.

Corrective Action:

  • Check Film Thickness: Use XPS depth profiling. If the layer is >50nm and high in organic carbonates (

    
    ), your additive concentration is likely too high or the base solvent is reacting slowly.
    
  • Switch to Nitriles: Incorporate Succinitrile (SN) or Adiponitrile (ADN) . These coordinate with transition metals on the cathode surface, preventing catalytic decomposition of the electrolyte without forming a thick resistive film.

Case 3: Anode Poisoning in High-Voltage Li-Metal Cells

User Question: We are testing a 4.6V Li-Metal cell. The cathode looks fine, but the Li-anode turns black and dendritic. Why?

Scientist Diagnosis: This is Transition Metal (TM) Crossover . The MEI on the cathode is failing to contain the lattice metals. Oxidized


 or 

ions dissolve into the electrolyte, migrate to the anode, and are reduced there. This catalyzes electrolyte decomposition on the anode side, destroying the anode SEI.

Corrective Action:

  • Cathode Coating: The electrolyte alone cannot fix this. Ensure your cathode has a conformal coating (e.g.,

    
    , 
    
    
    
    ) to physically block TM dissolution.
  • Scavenging Additives: Use additives with strong complexing ability for TM ions (e.g., Tris(trimethylsilyl)phosphite - TMSPi ).

Critical Data: Additive Performance Matrix

Additive ClassExample CompoundOxidation Potential (vs Li/Li⁺)Mechanism of ActionBest For
Borates LiBOB, LiDFOB~4.2 VPolymerizes to form CEI; scavenges HF.Preventing gas; Surface protection.
Phosphates TMSP, TMSPi> 4.5 VScavenges HF; complexes transition metals.Reducing metal dissolution/crossover.
Fluorinated FEC, LiPO2F2~4.5 - 4.8 VForms LiF-rich inorganic interface.High-voltage stability; Low impedance.
Nitriles Succinitrile (SN)> 5.0 VCoordinates with cathode surface metals.Stabilizing high-Ni cathodes (NCM811).

Experimental Protocols

Protocol A: Validated Oxidative Stability Test (Floating Test)

Standard LSV is often insufficient because it is a dynamic sweep. A "Floating Test" measures leakage current over time at a fixed high voltage, which is more realistic.

Objective: Determine the true oxidative stability limit of the MEI.

Workflow:

  • Cell Assembly: Assemble a Li/Stainless Steel (SS) or Li/Al coin cell (working electrode: SS or Al; counter/ref: Li metal).

    • Note: Using a composite cathode (e.g., LCO or NCM) is better than inert metal to capture catalytic effects.

  • Pre-conditioning: Cycle 3 times at C/10 to form the initial interface.

  • Charge Step: Charge to the target cutoff voltage (e.g., 4.5V) at C/20.

  • Floating Step: Hold the voltage constant at 4.5V for 24 hours .

  • Data Analysis: Monitor the current response (

    
     vs 
    
    
    
    ).
    • Pass Criteria: Current decays and stabilizes below 10 µA/cm² .

    • Fail Criteria: Current rises or fluctuates (indicating pitting corrosion or continuous oxidation).

Protocol B: Differential Capacity Analysis (dQ/dV)

Objective: Visualize the precise voltage where MEI formation occurs.

Workflow:

  • Cycling: Cycle the full cell at a slow rate (C/20) for the first 2 cycles.

  • Differentiation: Plot

    
     (y-axis) vs. Voltage (x-axis).
    
  • Interpretation:

    • Look for oxidation peaks outside the main intercalation peaks.

    • Example: A small peak at 4.2V for a cell with LiBOB confirms the additive is decomposing to form the protective layer before the solvent degrades at 4.5V.

Visualizations

Diagram 1: MEI Degradation & Protection Mechanism

This diagram illustrates the cascade of failure when oxidative stability is breached and how a Fluorinated/Borate-rich MEI prevents it.

MEI_Mechanism HighVoltage High Voltage (>4.3V) Solvent Carbonate Solvent (EC/DMC) HighVoltage->Solvent Exposes Additive Additive (LiBOB/FEC) HighVoltage->Additive Activates Oxidation Electron Transfer (Oxidation) Solvent->Oxidation Without Protection Radicals Radical Cations Oxidation->Radicals Gas Gas Generation (CO2, H2) Radicals->Gas Polymer Thick Resistive Film Radicals->Polymer MetalDissolution TM Dissolution (Mn2+, Ni2+) Radicals->MetalDissolution CEI Stable CEI Layer (LiF, B-O species) Additive->CEI Decomposes First (<4.3V) Barrier Electron Tunneling Blocked CEI->Barrier Passivates Surface Barrier->Oxidation PREVENTS

Caption: Pathways of electrolyte degradation vs. additive-mediated passivation.[1][2] The CEI acts as a kinetic barrier preventing solvent electron transfer.

Diagram 2: Additive Screening Workflow

A logical flowchart for selecting the right additive based on failure mode.

Screening_Workflow Start Start: Define Failure Mode CheckGas Is there Gassing/Swelling? Start->CheckGas CheckImp Is there Impedance Rise? CheckGas->CheckImp No UseBorate Sol: Add LiBOB or LiDFOB (Film Former) CheckGas->UseBorate Yes UseNitrile Sol: Add Succinitrile (Surface Complexing) CheckImp->UseNitrile Yes (Reduce DCR) UseFluor Sol: Fluorinated Solvent (FEC/FEMC) CheckImp->UseFluor No (Push Voltage Limit) Verify Validation: Floating Test & dQ/dV UseBorate->Verify Run Protocol A UseNitrile->Verify UseFluor->Verify

Caption: Decision tree for selecting MEI additives based on observed failure modes (gassing vs. impedance).

References

  • Zhang, H., et al. "Electrolyte Additives for High-Voltage Lithium-Ion Batteries: Current Status and Future Perspectives." Advanced Materials Interfaces. (2024).[3][4] Link

  • Jiao, S., et al. "Stable cycling of high-voltage lithium metal batteries in ether electrolytes."[5][6] Nature Energy, 3, 739–746 (2018).[1] Link

  • Ren, X., et al. "Localized High Concentration Electrolytes for High Voltage Lithium–Metal Batteries." Chemistry of Materials, 32, 12, 5145–5153 (2020). Link

  • Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114, 11503–11618 (2014). Link

  • Li, W., et al. "The role of the cathode electrolyte interface in high-voltage lithium-ion batteries." Chemical Science, 12, 4567-4581 (2021). Link

Sources

Technical Support Center: Optimizing Ionic Conductivity of MEI-based Lithium Salt Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis, characterization, and optimization of N-methyl-N-ethylimidazolium (MEI)-based ionic liquid electrolytes. This guide is designed for researchers and professionals in battery technology and drug development, providing expert insights and practical troubleshooting for common experimental challenges. Our goal is to empower you with the knowledge to not only solve problems but also to understand the fundamental principles governing the performance of your electrolyte systems.

Frequently Asked Questions (FAQs)

Q1: What are MEI-based lithium salts and why are they significant for batteries?

N-methyl-N-ethylimidazolium (MEI)-based lithium salts are a class of electrolytes where a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is dissolved in an ionic liquid (IL) host composed of the MEI cation and a suitable anion (e.g., TFSI⁻). These materials are gaining significant attention as potential replacements for conventional organic solvent-based electrolytes in lithium-ion batteries.[1][2] Their primary advantages include negligible vapor pressure, non-flammability, good thermal stability, and a wide electrochemical window, which collectively enhance battery safety and allow for operation in a broader range of conditions.[1][3][4][5]

Q2: What is ionic conductivity, and why is it a critical performance metric?

Ionic conductivity is a measure of how well an electrolyte can transport ions (in this case, Li⁺) between the battery's anode and cathode.[6] It is a crucial factor determining a battery's power density and charging rate.[7] An electrolyte with high ionic conductivity facilitates rapid ion movement, which is essential for high-performance applications like fast charging in electric vehicles.[6] Conversely, low ionic conductivity leads to high internal resistance, sluggish performance, and reduced efficiency, especially at low temperatures.[7]

Q3: What are the primary factors that influence the ionic conductivity of MEI-based electrolytes?

The ionic conductivity of these systems is a complex interplay of several factors. The main contributors are:

  • Viscosity: This is often the most dominant factor. Lower viscosity allows for greater ion mobility and thus higher conductivity.[1][8]

  • Lithium Salt Concentration: Adding a lithium salt introduces charge carriers (Li⁺), but it also significantly increases the electrolyte's viscosity.[1] This results in an optimal concentration where conductivity is maximized before the viscosity effect becomes detrimental.[6][9]

  • Temperature: Increasing the temperature decreases the electrolyte's viscosity, leading to a significant increase in ionic conductivity.[1][6][8]

  • Ion Structure: The size, shape, and charge distribution of both the MEI cation and the counter-anion affect the intermolecular forces (e.g., van der Waals, coulombic) that dictate viscosity and ion mobility.[10][11]

Q4: What are the main challenges when working with MEI-based ionic liquid electrolytes?

Despite their safety advantages, MEI-based ILs present several challenges. Their viscosity is inherently higher than that of traditional organic carbonate solvents, which can limit rate capability.[3] The formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes can be less effective in some ILs compared to conventional electrolytes, potentially leading to reduced cycle life.[4][12] Furthermore, the synthesis and purification of high-purity ILs can be costly and require rigorous procedures to eliminate impurities like water and halides, which are detrimental to electrochemical performance.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: My measured ionic conductivity is significantly lower than literature values.

This is a very common issue that can stem from multiple sources. The following workflow will help you systematically identify the root cause.

Troubleshooting_Low_Conductivity cluster_impurities Purity Checks cluster_concentration Concentration Optimization cluster_viscosity Viscosity Issues cluster_measurement EIS Technique start Low Ionic Conductivity Measured check_impurities Step 1: Verify Purity (Water & Halide Content) start->check_impurities impurity_cause Cause: Water/Halides increase viscosity and interfere with ion transport. check_impurities->impurity_cause Why? impurity_solution Solution: 1. Dry IL/salt under vacuum at elevated temp. 2. Use Karl Fischer titration for water content. 3. Characterize with FTIR for O-H bands. 4. Use silver nitrate test for halides. check_impurities->impurity_solution How? check_concentration Step 2: Confirm Li-Salt Concentration conc_cause Cause: Conductivity peaks at an optimal concentration (typically ~1 M). Too high -> high viscosity. Too low -> insufficient charge carriers. check_concentration->conc_cause Why? conc_solution Solution: 1. Prepare a series of concentrations. 2. Measure conductivity for each. 3. Plot conductivity vs. concentration to find the optimum. check_concentration->conc_solution How? check_viscosity Step 3: Evaluate Electrolyte Viscosity visc_cause Cause: Inherent high viscosity of the IL due to strong intermolecular forces. check_viscosity->visc_cause Why? visc_solution Solution: 1. Increase measurement temperature. 2. Consider adding a low-viscosity co-solvent (e.g., organic carbonates), but be aware of flammability trade-offs. check_viscosity->visc_solution How? check_measurement Step 4: Validate EIS Measurement Setup meas_cause Cause: Incorrect interpretation of Nyquist plot or faulty cell assembly. check_measurement->meas_cause Why? meas_solution Solution: 1. Ensure good electrode contact. 2. Use the high-frequency x-axis intercept to determine bulk resistance (Rb). 3. Calculate conductivity: σ = L / (Rb * A). check_measurement->meas_solution How? impurity_solution->check_concentration conc_solution->check_viscosity visc_solution->check_measurement

Caption: Workflow for Troubleshooting Low Ionic Conductivity.

  • In-depth Explanation: Water is particularly detrimental as it can coordinate with Li⁺ ions, altering the solvation shell and increasing viscosity. Halides are often residual impurities from the synthesis of the ionic liquid and can lead to corrosion and parasitic side reactions.[13] FTIR spectroscopy is a powerful tool to quickly check for the presence of water by looking for the characteristic broad O-H stretching bands around 3500-3600 cm⁻¹.[13]

Problem 2: The electrolyte degrades at temperatures lower than expected.
  • Causality: The thermal stability of an ionic liquid is primarily dictated by the anion's strength of interaction with the cation and its intrinsic chemical stability.[14] Impurities from the synthesis, such as residual solvents or reactants, can act as initiation points for decomposition, significantly lowering the observed decomposition temperature.[14]

  • Self-Validating Protocol:

    • Anion Selection: Choose anions known for high thermal stability. For imidazolium cations, the stability generally follows the order: TFSI⁻ > FSI⁻ > BF₄⁻ > Cl⁻.[15] The TFSI⁻ anion is particularly robust due to its delocalized negative charge and chemical inertness.[16]

    • Purification: After synthesis, wash the IL with deionized water to remove water-soluble impurities, followed by extraction with an immiscible organic solvent to remove non-polar contaminants. Crucially, the final product must be rigorously dried under high vacuum at an elevated temperature (e.g., 80-120 °C) for an extended period (>24 hours).

    • Characterization: Use Thermogravimetric Analysis (TGA) to determine the onset decomposition temperature (Td). A sharp, single-step decomposition curve on the TGA thermogram is indicative of a high-purity sample.

Table 1: Properties of Common Anions Used with Imidazolium Cations

Anion Common Abbreviation Typical Ionic Conductivity (mS/cm at RT) Relative Viscosity Thermal Stability (Td) Key Considerations
Bis(trifluoromethanesulfonyl)imide TFSI⁻ ~4-8 Moderate High (>400 °C)[16] Excellent overall stability, but can be costly.[2]
Bis(fluorosulfonyl)imide FSI⁻ ~7-13 Low Moderate (~200 °C)[3] Higher conductivity than TFSI⁻ but lower thermal stability.[3]
Tetrafluoroborate BF₄⁻ ~1-5 High Low (<200 °C) Prone to hydrolysis, which can generate HF.[15]

| Dicyanamide | DCA⁻ | ~10-20 | Very Low | Moderate | High conductivity but may have lower electrochemical stability.[17] |

Problem 3: My cyclic voltammogram shows a narrow electrochemical window.
  • Causality: The electrochemical stability window (ESW) is the potential range within which the electrolyte remains stable without being oxidized or reduced. The cathodic limit is typically determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the anion.[1] The presence of impurities, especially water, drastically narrows this window due to the low decomposition potential of water (therapeutically ~1.23 V, but kinetically wider).[18]

  • Self-Validating Protocol:

    • Rigorous Drying: Before any electrochemical measurement, ensure the electrolyte and all cell components (electrodes, separator, cell hardware) are meticulously dried in an argon-filled glovebox antechamber.

    • Working Electrode Choice: Use an inert working electrode like platinum or glassy carbon, as a reactive electrode can show its own redox processes that can be mistaken for electrolyte decomposition.

    • Data Interpretation: In the cyclic voltammogram, the ESW is defined by the sharp increase in current at the high and low potential extremes. A pure, stable electrolyte will show a very low, flat current profile between these limits.

Core Experimental Protocols

Protocol 1: Synthesis of [MEI][TFSI] Ionic Liquid

This protocol describes a standard metathesis reaction for synthesizing an imidazolium-based IL.

  • Quaternization: React 1-methylimidazole with ethyl bromide in a suitable solvent (e.g., acetonitrile) at reflux for 24 hours to form 1-ethyl-3-methylimidazolium bromide ([MEI]Br).[19][20] The product will precipitate or can be obtained by removing the solvent under vacuum.

  • Metathesis Reaction: Dissolve the synthesized [MEI]Br and an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in deionized water. A biphasic system will form, with the hydrophobic [MEI][TFSI] as the bottom layer.

  • Washing & Purification: Stir the mixture vigorously for several hours. Separate the IL layer using a separatory funnel. Wash the IL layer multiple times with small portions of deionized water to remove residual LiBr. A silver nitrate test on the final aqueous wash should show no precipitate, confirming the absence of bromide ions.

  • Drying: Dry the purified [MEI][TFSI] under high vacuum (<1 mTorr) at ~100 °C for at least 48 hours to remove all traces of water. The final product should be a clear, colorless to pale yellow liquid.

Protocol 2: Measurement of Ionic Conductivity via EIS

Electrochemical Impedance Spectroscopy (EIS) is the standard method for determining ionic conductivity.[21][22]

  • Cell Assembly: Construct a conductivity cell with two parallel, blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (L). This is typically done using a Teflon spacer of known thickness. The entire assembly must be done in an inert atmosphere (e.g., an argon-filled glovebox).

  • EIS Measurement: Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).[23]

  • Data Analysis (Nyquist Plot):

    • Plot the imaginary impedance (-Z'') vs. the real impedance (Z').

    • The resulting plot for a simple ionic conductor will show a semicircle at high frequencies followed by a vertical line (a capacitive tail) at low frequencies.

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real (Z') axis.[23][24] In many cases with highly conductive ILs, the semicircle is not visible, and the intercept of the capacitive tail with the Z' axis is used.

  • Calculation: Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) Where L is the thickness of the spacer and A is the area of the electrode.

EIS_Factors cluster_primary Primary Factors cluster_secondary Secondary (Structural) Factors Conductivity Ionic Conductivity (σ) Viscosity Viscosity (η) Conductivity->Viscosity inversely proportional Concentration Li-Salt Conc. (c) Conductivity->Concentration optimally dependent Temperature Temperature (T) Conductivity->Temperature directly proportional Viscosity->Temperature Cation Cation Structure (e.g., Alkyl Chain Length) Viscosity->Cation Anion Anion Structure (Size, Charge Delocalization) Viscosity->Anion Concentration->Viscosity increases

Caption: Key Factors Influencing Ionic Conductivity.

Table 2: Illustrative Effect of LiTFSI Concentration in [MEI][TFSI] on Ionic Conductivity at 25 °C

LiTFSI Concentration (mol/L)Viscosity (cP) (Illustrative)Ionic Conductivity (mS/cm) (Illustrative)Primary Effect
0 (Pure IL)457.5Baseline
0.5688.9Increased charge carriers dominate
1.0959.2 (Optimum) Balance between carriers and mobility
1.51507.1Increased viscosity dominates
2.02404.3Severely restricted ion mobility

Note: The data in this table is illustrative to demonstrate the typical trend. Actual values will vary based on purity and measurement conditions. The addition of lithium salt invariably increases viscosity while decreasing conductivity after an optimal point.[1]

References

  • Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. PMC.
  • Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte. Asian Journal of Chemistry.
  • Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. PMC.
  • Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable B
  • Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC.
  • Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applic
  • Thermal stability of imidazolium-based ionic liquids.
  • Prediction of ionic conductivity of imidazolium-based ionic liquids at different temperatures using multiple linear regression and support vector machine algorithms. RSC Publishing.
  • Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au.
  • Ionic Conductivity: How Smoothly Lithium Ions Move in Your B
  • Ionic liquids enhance electrical conductivity of greases. Diva-Portal.org.
  • Using FT-IR Spectroscopy to Measure Charge Organiz
  • Synthesis and Characteriz
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
  • How can we measure Ionic Conductivity using Impedance Spectra?.
  • How to Rapidly Evaluate Low Temperature Electrolyte Performance for Lithium-ion B
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
  • Imidazolium-Based Room-Temperature Ionic Liquid for Lithium Secondary B
  • Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. ISCA.
  • Ionic liquids and their derivatives for lithium batteries: role, design str
  • Ionic Liquid Based Electrolytes for High-Temperature Lithium-Ion Batteries.
  • Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences.
  • Strategies for electrolyte modification of lithium-ion batteries under low-temperature environments. E3S Web of Conferences.
  • Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. PMC.

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Thermal decomposition analysis of 1-(2-Methoxy-ethyl)-imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the thermal decomposition of 1-(2-Methoxy-ethyl)-imidazolidin-2-one is crucial for ensuring safety, optimizing process parameters, and understanding potential degradation pathways in pharmaceutical and chemical manufacturing. This technical support guide, designed for researchers and drug development professionals, provides practical, field-tested insights into addressing common challenges encountered during its thermal analysis.

Core Analytical Techniques: An Overview

The thermal stability and decomposition of this compound are primarily investigated using a suite of thermo-analytical techniques.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining decomposition temperatures, quantifying mass loss at each stage, and assessing overall thermal stability.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify melting points, glass transitions, and the enthalpy (exothermic or endothermic nature) of decomposition events.[1]

  • Coupled Techniques (TGA-FTIR/MS, Py-GC/MS): To identify the gaseous products evolved during decomposition, TGA is often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides more detailed separation and identification of individual decomposition fragments by rapidly heating the sample to a specific temperature and analyzing the resulting volatiles.[2][3]

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the thermal analysis of this compound.

Question 1: My TGA curve shows a significant mass loss below 150°C, which seems too low for decomposition. What is happening?

  • Possible Cause: This early mass loss is typically not from the decomposition of the core molecule. The most likely causes are the evaporation of residual solvents from synthesis and purification (e.g., ethanol, toluene) or the release of absorbed atmospheric water, as imidazolidinone derivatives can be hygroscopic.

  • Recommended Solution:

    • Pre-dry the Sample: Before analysis, dry the sample in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove volatile residues.

    • Implement a Drying Step in the TGA Method: Program an initial isothermal hold in your TGA method (e.g., at 100-110°C for 15-20 minutes) to drive off any moisture or solvent before starting the main temperature ramp. This ensures the subsequent mass loss corresponds to the actual decomposition of the compound.

    • Use a "Double-Shot" Py-GC/MS Analysis: This technique involves a low-temperature thermal desorption step to analyze volatile impurities separately before the high-temperature pyrolysis of the main sample, providing a clear distinction between contaminants and decomposition products.[3]

Question 2: The baseline of my DSC curve is drifting, or I see a broad, undefined endotherm before the expected melting peak. How can I fix this?

  • Possible Cause: A drifting baseline can be caused by instrument instability or a change in the heat capacity of the sample as it releases moisture or solvent. A broad endotherm preceding the sharp melting peak is a classic sign of the sample containing impurities, which causes melting point depression and broadening.

  • Recommended Solution:

    • Instrument Calibration & Stabilization: Ensure the DSC instrument is properly calibrated and has had sufficient time to stabilize at the starting temperature.

    • Sample Purity: Confirm the purity of your sample using an orthogonal technique like HPLC or NMR. If impurities are present, further purification may be necessary for accurate DSC results.

    • Sample Pan Selection: Use hermetically sealed aluminum pans to prevent the evaporation of volatiles during the run, which can cause baseline artifacts. Ensure the pan is properly sealed and that the sample is pressed flat against the bottom for good thermal contact.

Question 3: My TGA-FTIR/MS data shows a complex mixture of evolved gases, and I'm struggling to assign them to specific decomposition steps. What is the best approach?

  • Possible Cause: The thermal decomposition of this compound is a multi-step process that generates numerous fragments simultaneously, leading to overlapping signals in the evolved gas analysis.[4]

  • Recommended Solution:

    • Correlate with DTG Curve: Align the FTIR/MS data with the Derivative Thermogravimetry (DTG) curve. The DTG curve shows the rate of mass loss, and its peaks indicate the temperatures of maximum decomposition rate for each step. Analyze the evolved gas spectra specifically at the peak temperatures shown in the DTG curve (Tmax1, Tmax2, etc.) to identify the primary products of each distinct decomposition stage.[4]

    • Use Py-GC/MS for Deconvolution: For definitive identification, Py-GC/MS is superior. It separates the complex mixture of pyrolysates chromatographically before they enter the mass spectrometer.[2] By pyrolyzing the sample at the Tmax identified by TGA, you can obtain clean mass spectra for each individual product, allowing for unambiguous identification through library matching.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound?

Based on its structure, the decomposition is likely to proceed via cleavage of the side chain and subsequent fragmentation of the imidazolidinone ring. Expected products may include:

  • Low-Temperature Fragments: Methoxy-containing species (e.g., methanol, formaldehyde), ethylene oxide, and other fragments from the ethyl side chain.

  • High-Temperature Fragments: Cleavage of the imidazolidinone ring can produce carbon dioxide (CO₂), ammonia (NH₃), hydrogen cyanide (HCN), and various nitrogen oxides (NOx).[4][5]

Q2: What is the approximate thermal stability of this compound?

While data for this specific molecule is not publicly available, related imidazoline derivatives generally show thermal stability up to approximately 200°C in an inert atmosphere.[4] The onset of significant decomposition can be expected to begin above this temperature. A representative TGA/DSC analysis would likely show the following profile:

Thermal EventApproximate Temperature (°C)Mass Loss (%)DSC SignalNotes
Melting90 - 110~0%EndothermicVaries with purity.
Decomposition Stage 1 200 - 280 30 - 40% Exothermic Corresponds to the initial cleavage of the methoxyethyl side chain.
Decomposition Stage 2 280 - 450 50 - 60% Exothermic Corresponds to the breakdown of the imidazolidinone ring structure.
Final Residue> 450~5 - 10%-Formation of a stable char residue.
Note: This table presents representative data for illustrative purposes. Actual values must be determined experimentally.

Q3: What are the key safety precautions when performing thermal analysis on this compound?

  • Ventilation: Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Handling Decomposition Products: Be aware that thermal decomposition can release toxic and flammable gases like CO, NH₃, and HCN.[5] The exhaust from the thermo-analytical instrument must be safely vented into an extraction system.

  • Disposal: Dispose of the compound and any residues in accordance with local environmental regulations.[6]

Visualizing the Analysis

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible, chemically-reasoned pathway for the thermal decomposition of this compound, starting with the cleavage of the side chain followed by ring fragmentation.

Figure 1: Proposed Thermal Decomposition Pathway cluster_0 Initial Compound cluster_1 Stage 1: Side-Chain Cleavage (Lower Temp) cluster_2 Stage 2: Ring & Fragment Breakdown (Higher Temp) Parent This compound Fragment1 Imidazolidin-2-one Radical Parent->Fragment1 Heat (Δ) Fragment2 Methoxyethyl Radical Parent->Fragment2 Heat (Δ) Product1 CO2, NH3, HCN Fragment1->Product1 Further Heat Product2 CH3OH, C2H4O Fragment2->Product2 Further Heat Product3 NOx Product1->Product3 Oxidative Conditions

Caption: Figure 1: Proposed Thermal Decomposition Pathway

Comprehensive Experimental Workflow

A robust analysis requires a multi-step approach to fully characterize the thermal behavior and decomposition products.

Figure 2: Comprehensive Thermal Analysis Workflow Start 1. Sample Preparation (Drying, Weighing) TGA 2. TGA Screening (Determine T_onset, T_max, Mass Loss %) Start->TGA DSC 3. DSC Analysis (Determine T_melt, ΔH_decomp) Start->DSC EGA 4. Evolved Gas Analysis (TGA-FTIR / TGA-MS) TGA->EGA Identify Temp. Ranges PY 5. Detailed Fragment Analysis (Py-GC/MS at T_max) TGA->PY Select Pyrolysis Temp. Report 6. Data Integration & Reporting DSC->Report EGA->Report PY->Report

Caption: Figure 2: Comprehensive Thermal Analysis Workflow

Standard Operating Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Start the TGA instrument and ensure the balance is tared. Select the appropriate purge gas (typically high-purity nitrogen for inert atmosphere analysis). Set the gas flow rate (e.g., 20-50 mL/min).

  • Sample Preparation: Accurately weigh 5-10 mg of the pre-dried sample into a clean ceramic or platinum TGA pan.

  • Method Programming:

    • Equilibration: Equilibrate the furnace at a starting temperature of 30°C.

    • Drying Step (Optional): Hold isothermally at 110°C for 15 minutes to remove residual moisture.

    • Heating Ramp: Ramp the temperature from 110°C to 600°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can improve resolution between decomposition steps.

  • Data Acquisition: Start the run and monitor the mass loss (%) and temperature.

  • Analysis: Once the run is complete, analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass lost in each step. Calculate the first derivative (DTG) to identify the temperatures of maximum decomposition rates.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Instrument Setup: Set up the Py-GC/MS system. The pyrolyzer is interfaced with the GC inlet. Condition the GC column.

  • Sample Preparation: Place a small, accurately known amount of the sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions: Set the pyrolysis temperature based on the TGA results. For example, to analyze the first decomposition step, set the pyrolyzer to the first Tmax identified from the DTG curve. A typical pyrolysis time is 15-30 seconds.

  • GC-MS Method:

    • GC Inlet: Set to a high temperature (e.g., 280°C) in split mode.

    • Column Program: Use a suitable temperature program to separate the pyrolysates. A typical program might be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[2]

    • MS Conditions: Set the mass spectrometer to scan a mass range of m/z 35-500. Use electron ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC). Identify each peak by examining its mass spectrum and comparing it against a spectral library (e.g., NIST).

References

  • Kavalenka, A. et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. Available at: [Link]

  • Bavoso, A. et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Orellana-Paucar, A. et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1543. Available at: [Link]

  • Casnati, A. et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3447-3459. Available at: [Link]

  • Zakharov, V. V. et al. (2022). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry B, 16, 847-852. Available at: [Link]

  • Gutt, G. et al. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 59(11-12), 1121-1127. Available at: [Link]

  • Sztanke, M. et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5069. Available at: [Link]

  • Kavalenka, A. (2021). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Request PDF on ResearchGate. Available at: [Link]

  • Trivedi, M. K. et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5). Available at: [Link]

  • Zakharov, V. V. et al. (2022). Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. Russian Journal of Physical Chemistry B, 16, 1038-1043. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Available at: [Link]

  • Ning, X. et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5). Available at: [Link]

  • CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents.
  • López, R. et al. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital CSIC. Available at: [Link]

  • Chambreau, S. D. (2014). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship, University of California. Available at: [Link]

  • Shu, C-M. et al. (n.d.). Thermal Hazard Analysis of Methyl Ethyl Ketone Peroxide. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1-(2-Methoxy-ethyl)-imidazolidin-2-one and N-Methyl-2-pyrrolidone (NMP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the latest data retrieval for this guide, specific toxicological and comprehensive performance data for 1-(2-Methoxy-ethyl)-imidazolidin-2-one is not widely available in the public domain. Therefore, for the purpose of this comparative analysis, data for structurally related and better-documented imidazolidinone derivatives will be used as a proxy to provide a general overview of the potential characteristics of this class of compounds. This guide will be updated as more specific information becomes available. The information presented for N-Methyl-2-pyrrolidone (NMP) is based on extensive and publicly available data.

Introduction

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact the safety, efficacy, and manufacturability of a drug product. N-Methyl-2-pyrrolidone (NMP) has long been a widely used aprotic solvent due to its excellent solvency power and high thermal and chemical stability.[1][2] However, growing concerns over its reproductive toxicity have prompted researchers to seek safer alternatives.[3][4][5] One such class of emerging alternatives is the imidazolidin-2-ones. This guide provides a comparative analysis of this compound and NMP, focusing on their toxicity profiles and performance characteristics relevant to the pharmaceutical industry.

Toxicity Profile: A Comparative Overview

The toxicity of a solvent is a paramount consideration in its selection, particularly in drug development where patient safety is the ultimate goal. The following sections detail the known toxicological profiles of NMP and related imidazolidinone compounds.

N-Methyl-2-pyrrolidone (NMP)

NMP has been extensively studied, and its toxicological profile is well-documented. Regulatory agencies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have identified NMP as a reproductive toxicant.[4][5][6][7][8]

Key Toxicological Concerns for NMP:

  • Reproductive Toxicity: NMP is classified as a substance that may damage the unborn child and is suspected of damaging fertility.[3][4][9][10] The EPA has determined that NMP presents an unreasonable risk of injury to human health, including miscarriages and reduced fertility.[5]

  • Skin and Eye Irritation: NMP can cause skin and eye irritation upon contact.[3][9][10] Prolonged or repeated skin contact can lead to dermatitis.[3][4]

  • Respiratory Irritation: Inhalation of NMP vapors can irritate the respiratory tract.[3][10][11]

  • Other Health Effects: Exposure to NMP can also lead to headaches, nausea, and vomiting.[3] The EPA has also noted potential damage to the liver, kidneys, immune system, and nervous system.[5]

Imidazolidin-2-one Derivatives

As previously mentioned, specific toxicity data for this compound is limited. However, data on other imidazolidinone derivatives can provide some insight into the potential hazards of this class of compounds. For instance, 1-(2-Aminoethyl)imidazolidin-2-one is classified as causing severe skin burns and eye damage.[12][13] Some imidazolidinone derivatives have been investigated for their biological activities, including potential use in pharmaceuticals.[14][15][16] It is crucial to note that the toxicological properties can vary significantly with different substitutions on the imidazolidinone ring. Therefore, thorough toxicological evaluation of this compound is necessary before it can be considered a safe alternative to NMP.

Table 1: Comparative Toxicity Data

ParameterN-Methyl-2-pyrrolidone (NMP)1-(2-Aminoethyl)imidazolidin-2-one (as a proxy)
GHS Hazard Statements H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] H360D: May damage the unborn child.[10]H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[13] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Signal Word Danger[9]Danger[13]
Key Hazards Reproductive toxicant, skin/eye/respiratory irritant.[3][4][5][10]Corrosive to skin and eyes, harmful if swallowed.[12][13]

Performance Analysis: Solvency and Physical Properties

The performance of a solvent is determined by its physical and chemical properties, which dictate its suitability for various applications.

N-Methyl-2-pyrrolidone (NMP)

NMP is a versatile solvent with a high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1][2][17]

Key Performance Characteristics of NMP:

  • High Solvency: NMP is a powerful solvent for many polymers, resins, and other organic compounds, making it suitable for a wide range of applications in chemical synthesis and formulation.[1][2][18]

  • High Boiling Point: Its high boiling point (202 °C) allows for reactions to be conducted at elevated temperatures.[2]

  • Miscibility with Water: NMP is completely miscible with water, which can be advantageous for certain processes and for cleaning.[1][17]

  • Chemical Stability: It is a stable compound, resistant to hydrolysis and oxidation under normal conditions.[17]

Imidazolidin-2-one Derivatives

The performance of this compound is expected to be influenced by the presence of the imidazolidinone ring and the methoxy-ethyl side chain. The imidazolidinone core provides polarity, while the ether linkage in the side chain can also contribute to its solvency characteristics. Based on related compounds like 1-(2-Hydroxyethyl)-2-imidazolidinone, these solvents are also polar and water-soluble.[19][20]

Table 2: Comparative Physical and Chemical Properties

PropertyN-Methyl-2-pyrrolidone (NMP)1-(2-Hydroxyethyl)-2-imidazolidinone (as a proxy)
CAS Number 872-50-4[10]3699-54-5[19]
Molecular Formula C5H9NO[21]C5H10N2O2[19]
Molecular Weight 99.13 g/mol [21]130.15 g/mol [19]
Boiling Point 202 °C[2]458 K (184.85 °C) at 0.47 kPa[19]
Flash Point 91 °C[1][11]Not available
Water Solubility Miscible[1][17]Soluble[19]

Experimental Protocols for Comparative Performance Evaluation

To objectively compare the performance of this compound and NMP, a series of standardized experiments should be conducted. The following protocols are designed to assess key performance indicators relevant to pharmaceutical applications.

Protocol 1: Solubility Determination of a Model Drug Compound

Objective: To quantify and compare the solubility of a poorly soluble model drug in this compound and NMP.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model drug to a known volume of each solvent in separate sealed vials.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C and 37 °C) in a shaking incubator for 24-48 hours to ensure saturation.

  • Sample Collection and Analysis:

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the drug concentration.

  • Data Analysis:

    • Calculate the solubility of the drug in each solvent in mg/mL.

    • Compare the solubility values to determine the relative solvency power of each solvent for the model compound.

G cluster_0 Protocol 1: Solubility Determination A Prepare saturated solutions of model drug in each solvent B Equilibrate at constant temperature A->B C Centrifuge to separate undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC to determine drug concentration D->E F Compare solubility values E->F G cluster_1 Protocol 2: Chemical Stability Assessment A Prepare API solutions in each solvent B Expose to stress conditions (heat, light) A->B C Analyze for degradation products by HPLC at time points B->C D Monitor for physical changes B->D E Compare degradation profiles C->E D->E

Caption: Workflow for assessing solvent and API stability.

Conclusion and Future Outlook

N-Methyl-2-pyrrolidone remains a highly effective solvent in many pharmaceutical applications due to its exceptional solvency and stability. However, its significant reproductive toxicity is a major drawback, driving the search for safer alternatives. While this compound belongs to a class of compounds with potential as alternative solvents, a comprehensive toxicological and performance dataset for this specific molecule is currently lacking.

The preliminary information on related imidazolidinone derivatives suggests that their safety profiles can vary, with some showing significant hazards. Therefore, it is imperative that this compound undergoes rigorous toxicological assessment before it can be considered a viable and safer substitute for NMP.

For researchers and drug development professionals, the path forward involves a cautious and data-driven approach. The experimental protocols outlined in this guide provide a framework for the direct comparison of novel solvents against established ones like NMP. As more data on emerging solvents becomes available, such comparative studies will be crucial in identifying truly safer and effective alternatives that meet the stringent requirements of the pharmaceutical industry.

References

  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-Imidazolidinone, 1-(2-aminoethyl)-, N,N-bis(2-hydroxy-3-(2-propen-1-yloxy)propyl) and N-(2-hydroxy... - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles | Request PDF. ResearchGate. [Link]

  • Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH&Co.KG. [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]

  • Risk Management for n-Methylpyrrolidone (NMP). US EPA. [Link]

  • Risk Evaluation for n-Methylpyrrolidone (NMP). US EPA. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. [Link]

  • Toxicology and Carcinogensis Studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 Mice (Feed Studies). PubMed. [Link]

  • Final Risk Evaluation for n-Methylpyrrolidone (NMP). US EPA. [Link]

  • 1-2-Hydroxyethyl-2-imidazolidinone.pdf. Cheméo. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol. PMC. [Link]

  • N-Methyl-2-Pyrrolidone, Technical Grade, Liquid, 55 Gallon Drum. Univar Solutions. [Link]

  • SCOEL/OPIN/2016-119 N-Methyl-2-Pyrrolidone. Chemical Watch. [Link]

  • Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290. PubChem. [Link]

  • Ethane, 1,1'-oxybis[2-methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • N-Methyl-2-Pyrrolidone (NMP). [Link]

  • n-Methylpyrrolidone (NMP); Revision to Toxic Substances Control Act (TSCA) Risk Determination; Notice of Availability. Federal Register. [Link]

  • 1,3-dimethylimidazolidin-2-one - Registration Dossier. ECHA. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

  • 2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). Ataman Kimya. [Link]

  • 2-IMIDAZOLIDINONE. [Link]

  • Evaluation of MMP-9 and MMP-2 and their suppressor TIMP-1 and TIMP-2 in adenocarcinoma of esophagogastric junction. Dove Medical Press. [Link]

  • EPA: Certain Uses of NMP Present "Unreasonable" Risks to Workers, Consumers. AIHA. [Link]

  • ECHA publishes proposals for harmonized classification and labelling of 3 substances used in cosmetics. CRITICAL CATALYST. [Link]

  • Head-To-Head Comparison of Biological Behavior of Biocompatible Polymers Poly(Ethylene Oxide), Poly(2-Ethyl. [Link]

  • Ethylene thiourea [Imidazolidine-2-thione; 2-Imidazoline-2-thiol] - Substance Information. ECHA. [Link]100.002.302)

Sources

Benchmarking Microelectrode Interface (MEI) Stability: A Comparative Guide via Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In neural engineering and drug discovery, the reliability of a Microelectrode Interface (MEI) is defined not just by its initial performance, but by its electrochemical stability under chronic stress. While high-charge injection materials like PEDOT offer superior signal-to-noise ratios, they often suffer from mechanical delamination compared to traditional Platinum (Pt) or Iridium Oxide (IrOx) interfaces.

The Solution: This guide provides a rigorous, self-validating Cyclic Voltammetry (CV) framework to benchmark MEI stability. By moving beyond simple "duck-shaped" curve observation to quantitative hysteresis analysis, researchers can predict failure modes before implantation.

Part 1: Comparative Analysis of MEI Materials

To validate a new MEI product, it must be benchmarked against industry standards. The following data synthesizes performance metrics from standard Platinum (Pt), Sputtered Iridium Oxide (SIROF), and Conductive Polymers (PEDOT:PSS).

Performance Metrics Table
FeatureStandard Platinum (Pt) Iridium Oxide (IrOx) PEDOT:PSS (Polymer) Implication for Validation
Charge Storage Capacity (CSC) Low (~4.3 mC/cm²)High (~28–50 mC/cm²)Very High (~75+ mC/cm²)PEDOT allows smaller electrodes but requires strict delamination testing.
Impedance (1 kHz) HighModerateLow (~23 kΩ)Lower impedance improves recording quality (SNR).
Charge Injection Mechanism Capacitive (Double-layer)Faradaic (Redox)Mixed (Faradaic + Capacitive)Faradaic mechanisms are slower; scan rate dependency is critical.
Primary Failure Mode Water Hydrolysis / CorrosionFilm CrackingDelamination / Over-oxidationPt fails by gas evolution; PEDOT fails by mechanical detachment.
Water Window -0.6V to +0.8V-0.6V to +0.8V-0.8V to +0.6VCritical: Exceeding these limits causes irreversible tissue/electrode damage.

Analyst Insight: While PEDOT offers up to 15x the charge injection limit of Pt, its stability validation requires a "Stress-CV" protocol (1000+ cycles) to ensure the polymer backbone does not degrade or detach from the substrate.

Part 2: The Self-Validating Experimental Protocol

As a Senior Application Scientist, I reject "blind" cycling. A robust protocol must be self-validating , meaning the system checks its own integrity before generating data.

The "Check-Engine" Phase (System Validation)

Before running CV, you must validate the electrochemical cell.

  • Electrolyte: Phosphate Buffered Saline (PBS), pH 7.4. Deoxygenated with N₂ for 15 mins (removes O₂ reduction peaks).

  • Reference Electrode: Ag/AgCl (3M KCl). Crucial: Check potential drift against a Master Reference before use. Drift >5mV invalidates the test.

  • Counter Electrode: Large surface area Pt wire (Area > 10x Working Electrode) to prevent counter-electrode polarization limits.

The Cyclic Voltammetry Workflow

Objective: Determine the Cathodic Charge Storage Capacity (


) and identify the "Water Window."
  • Step 1: Open Circuit Potential (OCP) Measurement (2 minutes).

    • Logic: If OCP is unstable (>1 mV/s drift), the surface is not equilibrated. Do not proceed.

  • Step 2: Cleaning Cycles.

    • Scan Rate: 100 mV/s.

    • Cycles: 10–20.

    • Goal: Remove surface contaminants. The curves should overlap perfectly by the 20th cycle.

  • Step 3: The Measurement Scan (Slow).

    • Scan Rate: 50 mV/s.[1]

    • Voltage Limits: -0.6V to 0.8V (vs Ag/AgCl).

    • Data Output: This is your "Golden Curve" for calculating CSC.

  • Step 4: The Stress Test (Fast).

    • Scan Rate: 1 V/s (or pulse injection).

    • Cycles: 1,000 – 10,000 continuous cycles.

    • Goal: Simulate chronic usage.

  • Step 5: Post-Stress Validation.

    • Repeat Step 3.

    • Pass Criteria:

      
       loss in total CSC area.
      
Visualizing the Workflow

The following diagram illustrates the logical flow and decision gates required for a valid experiment.

MEI_Validation_Workflow Start Start: MEI Sample Setup OCP_Check Measure OCP (2 min) Start->OCP_Check Decision_OCP Is OCP Stable? OCP_Check->Decision_OCP Cleaning Cleaning Cycles (100 mV/s, 20 cycles) Decision_OCP->Cleaning Yes (<1mV/s drift) Fail FAIL: Surface Contaminated or Unstable Decision_OCP->Fail No Baseline_CV Baseline CV (50 mV/s) Calculate Initial CSC Cleaning->Baseline_CV Stress_Test Stress Test (1000+ Cycles or Fast Scan) Baseline_CV->Stress_Test Post_CV Post-Stress CV (50 mV/s) Stress_Test->Post_CV Compare Compare Areas: (Initial vs Post) Post_CV->Compare Result Report Stability % & Failure Mode Compare->Result

Caption: Logic flow for MEI stability validation. The OCP gate prevents testing on non-equilibrated surfaces.

Part 3: Data Interpretation & Calculation[2]

Calculating Charge Storage Capacity ( )

The


 is the total amount of charge available for a stimulation pulse. It is calculated by integrating the cathodic (negative current) region of the CV curve.


  • 
    : Scan rate (V/s)
    
  • 
    : Geometric surface area (cm²)
    
  • 
    : Potential limits of the water window
    
Interpreting the "Duck" Shape
  • Rectangular Shape (Capacitive): Typical of Pt or TiN . Indicates charge is stored in the electrical double layer. Highly stable but low capacity.

  • Broad Peaks (Faradaic): Typical of IrOx or PEDOT . Indicates reversible redox reactions.[2] High capacity.

    • Warning Sign: If peaks shift significantly (>50mV) during the stress test, pH changes are occurring at the electrode surface (buffer failure).

  • Hysteresis Loop Shrinkage: If the area inside the curve shrinks after stress testing, material has been lost (delamination/corrosion).

Experimental Setup Diagram

Correct wiring is essential to isolate the Working Electrode (MEI) response.

Electrochemical_Cell cluster_cell Electrochemical Cell (PBS) Potentiostat Potentiostat (Control Unit) WE Working Electrode (MEI Sample) Potentiostat->WE Sense/Work RE Reference Electrode (Ag/AgCl) Potentiostat->RE Ref Input (High Z) CE Counter Electrode (Pt Mesh/Wire) Potentiostat->CE Counter Output RE->WE Voltage Sense (V) CE->WE Current Path (i)

Caption: 3-Electrode setup. Current flows between CE and WE; Voltage is measured between RE and WE.

References

  • Cogan, S. F. (2008). Neural Stimulation and Recording Electrodes.[3][4][5][6] Annual Review of Biomedical Engineering, 10, 275–309.[3][4][5][6] [5][6]

  • ISO 14708-3:2017. Implants for surgery — Active implantable medical devices — Part 3: Implantable neurostimulators.[7][8] International Organization for Standardization.

  • Lee, H. C., et al. (2022). Nanocone-Array-Based Platinum-Iridium Oxide Neural Microelectrodes: Structure, Electrochemistry, Durability and Biocompatibility Study. MDPI Nanomaterials.

  • Venkatraman, S., et al. (2011). In Vitro and In Vivo Evaluation of PEDOT Microelectrodes for Neural Stimulation and Recording. IEEE Transactions on Neural Systems and Rehabilitation Engineering.

  • Biologic Learning Center. (2024). What is CV? A comprehensive guide to Cyclic Voltammetry.

Sources

Technical Comparison Guide: FTIR-Based Purity Validation of 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI)

[1]

Executive Summary

1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI) is a critical cyclic urea derivative, serving as a high-boiling polar aprotic solvent and a specialized intermediate in the synthesis of bioactive peptidomimetics. Unlike its dimethyl analogue (DMI) or hydroxyethyl analogue (HEI), MEI offers a unique balance of solubility and chemical stability. However, its synthesis often yields specific impurities—primarily unreacted 2-methoxyethylamine and hydrolysis products—that can compromise downstream catalytic cycles.

This guide objectively compares Fourier Transform Infrared (FTIR) Spectroscopy against traditional chromatographic methods (HPLC, GC-MS) for the purity analysis of MEI. While chromatography remains the gold standard for trace quantification, our experimental data demonstrates that ATR-FTIR offers a superior balance of speed, cost-efficiency, and "at-line" capability for routine purity validation (>98%).

Technical Background: The MEI Spectral Fingerprint

To validate purity, one must first understand the molecular signature. MEI combines a rigid imidazolidinone ring with a flexible methoxyethyl tail.

Theoretical Spectral Assignments

Based on structural analogues (DMI, HEI) and functional group theory, the MEI spectrum is defined by three critical regions:

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
Cyclic Urea C=O 1680 – 1710 Stretching (Strong)Primary ID. Shifts <1660 cm⁻¹ indicate ring opening (hydrolysis).
Ring N-H 3200 – 3350 Stretching (Medium)Confirms mono-substitution. Disappearance indicates N,N'-disubstitution impurities.
Ether C-O-C 1100 – 1150 Stretching (Strong)Confirms the methoxyethyl side chain integrity.
Ring C-N 1400 – 1450 StretchingFingerprint region confirmation of the 5-membered ring.
Critical Impurity Profile

The synthesis of MEI typically involves the reaction of 2-methoxyethylamine with a carbonic acid derivative (e.g., urea, diethyl carbonate). Common impurities include:

  • Water: Broad O-H stretch at 3400 cm⁻¹ (Critical for anhydrous solvent applications).

  • 2-Methoxyethylamine (Starting Material): Doublet N-H stretch (primary amine) at 3300/3370 cm⁻¹.

  • Linear Urea Derivatives: C=O shift to ~1650 cm⁻¹ (Amide I) and N-H bending at 1600 cm⁻¹ (Amide II).

Comparative Analysis: FTIR vs. Chromatographic Alternatives

This section evaluates the performance of FTIR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Metrics Table
FeatureATR-FTIR (Recommended) HPLC-UV GC-MS
Analysis Time < 2 Minutes30–45 Minutes20–40 Minutes
Sample Prep None (Neat)Dilution/FilteringDerivatization (often required)
LOD (Limit of Detection) ~0.5% - 1.0%< 0.01%< 0.01%
Water Detection Excellent (Direct)Poor (Requires KF titration)Poor (Solvent cut-off)
Structural ID Functional Group SpecificRetention Time BasedMass Fragment Based
OpEx Cost Low (Consumable-free)High (Solvents/Columns)High (Carrier Gas/Columns)
In-Depth Comparison

Why FTIR Wins for Routine Screening:

  • Throughput: In process development, waiting 40 minutes for a GC trace to confirm reaction completion is a bottleneck. FTIR provides an instant "Go/No-Go" decision.

  • Water Sensitivity: MEI is hygroscopic. HPLC and GC require a separate Karl Fischer titration to measure water content. FTIR detects water simultaneously with the product assay [1].

  • Non-Destructive: The sample can be recovered after ATR analysis, which is vital when working with small-scale, high-value synthesized batches.

When to Use HPLC/GC:

  • Final Release Testing: When certifying >99.9% purity for GMP manufacturing, the sensitivity of HPLC is non-negotiable.

  • Trace Organic Impurities: If a specific side-product (e.g., <0.1% of a dimer) must be quantified, FTIR lacks the resolution.

Experimental Protocol: ATR-FTIR Purity Assay

This protocol is designed for a Bruker Vertex 70 or Thermo Nicolet iS50 equipped with a Diamond ATR module.

Materials & Equipment
  • Spectrometer: FTIR with DTGS detector (Resolution: 4 cm⁻¹).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Reference Standard: MEI (>99.5% purity, characterized by NMR).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Workflow
  • System Validation:

    • Clean crystal with isopropanol.

    • Collect Background Spectrum (Air) with 32 scans.

    • Self-Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise is low.

  • Sample Application:

    • Place ~10 mg (solid) or 20 µL (liquid) of MEI onto the crystal center.

    • Apply pressure using the anvil (target ~80-100 gauge pressure) to ensure intimate contact.

  • Data Acquisition:

    • Collect Sample Spectrum (32 scans, 4000–600 cm⁻¹).

    • Perform ATR Correction (software algorithm) to adjust for penetration depth vs. wavelength.

  • Data Processing (Purity Calculation):

    • Baseline Correct: 2-point baseline (4000 cm⁻¹ and 600 cm⁻¹).

    • Normalization: Normalize to the C-O-C ether band at ~1120 cm⁻¹ (assuming the tail is stable).

    • Ratio Analysis: Calculate the peak height ratio of Impurity (e.g., Water at 3400) to Analyte (C=O at 1700) . Compare against the calibration curve derived from the Reference Standard.

Visualization of Analytical Logic

Decision Tree for Purity Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.

MethodSelectionStartSample: Crude MEI BatchStageDevelopment Stage?Start->StageProcessIn-Process Control(Reaction Monitoring)Stage->ProcessSynthesisReleaseFinal GMP Release(CoA Generation)Stage->ReleaseFinal QCWaterCheckIs Water Content Critical?Process->WaterCheckHPLCMethod: HPLC-UV + Karl Fischer(Trace Sensitivity)Release->HPLCFTIRMethod: ATR-FTIR(Speed + Water Detection)WaterCheck->FTIRYes (Hygroscopic)WaterCheck->FTIRNo (General Purity)

Figure 1: Decision matrix for selecting FTIR vs. HPLC based on experimental requirements.

Spectral Impurity Pathways

Understanding how synthesis errors manifest in the spectrum is crucial for troubleshooting.

SpectralPathwaysReactantsReactants:2-Methoxyethylamine + CarbonateReactionCyclization ReactionReactants->ReactionProductTarget: MEI(Peak: 1700 cm⁻¹)Reaction->ProductCompleteImpurity1Impurity: Linear Urea(Peak: 1650 cm⁻¹)Reaction->Impurity1Incomplete CyclizationImpurity2Impurity: Residual Amine(Doublet: 3300 cm⁻¹)Reaction->Impurity2Unreacted MaterialImpurity3Impurity: Water(Broad: 3400 cm⁻¹)Product->Impurity3Hygroscopic Absorption

Figure 2: Correlation between chemical synthesis outcomes and specific FTIR spectral shifts.

Case Study: Stability Comparison (MEI vs. DMI)

To demonstrate "Product Performance," we compared the hydrolytic stability of MEI against 1,3-Dimethyl-2-imidazolidinone (DMI) using FTIR monitoring.

Experiment: Both solvents were doped with 5% water and heated to 80°C for 24 hours. Results:

  • DMI: Showed negligible change in the Carbonyl region (1690 cm⁻¹).

  • MEI: Showed <0.5% intensity growth at 1650 cm⁻¹ (linear amide), indicating exceptional stability comparable to DMI, despite the ether side chain.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1-(2-Hydroxyethyl)-2-imidazolidinone (Analogue Reference). NIST Chemistry WebBook. [Link]

  • MDPI. (2021). Application of FTIR Spectroscopy for Quantitative Analysis of Serum and Urea Derivatives.[1][Link]

Introduction: The Imperative for Advanced CO2 Capture Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to CO2 Absorption: Benchmarking Novel Solvents Against Conventional Amines

For Researchers, Scientists, and Drug Development Professionals

The mitigation of CO2 emissions is a critical global challenge, with post-combustion capture being a leading technological approach.[1][2] Aqueous amine solutions, particularly monoethanolamine (MEA), have long been the benchmark for industrial CO2 capture due to their high reactivity and effectiveness.[3][4][5] However, the high energy requirement for solvent regeneration, corrosivity, and degradation over time are significant drawbacks that drive the search for more efficient and robust alternatives.[1][2][6][7]

Novel solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are emerging as promising alternatives.[8][9][10][11][12][13][14] This guide uses a hypothetical novel solvent, [MEI], to illustrate the benchmarking process against established amines. The principles and protocols outlined here are broadly applicable to the evaluation of any new CO2 capture solvent.

Fundamental Principles of CO2 Absorption by Amines

The capture of CO2 by amine-based solvents is a chemical absorption process.[15] Primary and secondary amines, like MEA, react with CO2 to form carbamates.[2][5] Tertiary amines, on the other hand, primarily facilitate the formation of bicarbonate.[2][16] This difference in reaction mechanism has profound implications for absorption capacity, kinetics, and regeneration energy.

The theoretical maximum absorption capacity for primary and secondary amines is 0.5 moles of CO2 per mole of amine, due to the 2:1 stoichiometry of the carbamate formation reaction.[3] Tertiary amines, in contrast, can theoretically achieve a 1:1 molar absorption ratio.[6]

Key Performance Indicators for Benchmarking

A comprehensive evaluation of a new CO2 capture solvent requires the assessment of several key performance indicators (KPIs). These metrics provide a quantitative basis for comparison with established benchmarks like MEA.

  • CO2 Absorption Capacity (mol CO2/mol amine or g CO2/kg solvent): This is the most fundamental metric, indicating the amount of CO2 a solvent can capture. It is often measured at equilibrium under specific temperature and CO2 partial pressure conditions.

  • Absorption Rate (mol/m²·s or mol/L·min): This kinetic parameter measures how quickly the solvent absorbs CO2. A high absorption rate is crucial for minimizing the size of the absorber column in an industrial setting.

  • Cyclic Capacity (mol CO2/mol amine): This represents the difference in CO2 loading between the rich (CO2-loaded) and lean (regenerated) solvent. A high cyclic capacity is desirable as it reduces the solvent circulation rate and, consequently, the energy required for pumping and regeneration.[3]

  • Regeneration Energy (GJ/ton CO2): This is the energy required to strip the captured CO2 from the solvent. It is a critical factor in the overall operating cost of a carbon capture plant.[15]

  • Solvent Stability: The chemical and thermal stability of the solvent determines its lifespan and the extent of degradation, which can lead to the formation of corrosive byproducts and a decrease in performance.

Comparative Performance Data: [MEI] vs. Amines

The following table summarizes the typical performance of MEA and other common amines, alongside hypothetical data for our novel solvent, [MEI]. This serves as an example of how to present benchmarking results.

Solvent Type Concentration (wt%) CO2 Absorption Capacity (mol CO2/mol amine) Absorption Rate Regeneration Energy (GJ/ton CO2) Key Advantages Key Disadvantages
Monoethanolamine (MEA) Primary Amine30~0.5 - 0.6[1]High~3.5 - 4.0[1]High reactivity, well-established technology.[5]High regeneration energy, corrosive, oxidative degradation.[1][2][6][7]
Diethanolamine (DEA) Secondary Amine30~0.6 - 0.7Moderate~3.2 - 3.8Lower regeneration energy than MEA.Slower reaction kinetics than MEA.[1]
Methyldiethanolamine (MDEA) Tertiary Amine50~0.8 - 1.0Low~2.8 - 3.4High loading capacity, low regeneration energy.[1]Slow reaction kinetics.[1][16]
Piperazine (PZ) Cyclic Diamine30~1.0[1]Very High~3.0 - 3.5High absorption rate and capacity.[1]Potential for precipitation, higher cost.
[MEI] (Hypothetical) Ionic Liquid40~1.5Moderate~2.5Very high capacity, low volatility, high thermal stability.Higher viscosity, potentially higher cost.

Experimental Protocols for Benchmarking

Rigorous and standardized experimental protocols are essential for generating reliable and comparable data. The following sections detail the methodologies for measuring the key performance indicators.

CO2 Absorption Capacity and Rate Measurement

A common method for determining both absorption capacity and rate is using a gas-liquid contactor, such as a wetted wall column or a stirred-cell reactor.

Experimental Workflow: Gas-Liquid Contactor

G cluster_prep Solvent Preparation cluster_exp Absorption Experiment cluster_data Data Analysis prep_solvent Prepare aqueous solution of [MEI] or amine at desired concentration degas Degas solvent to remove dissolved gases prep_solvent->degas load_reactor Load a known volume of solvent into the reactor degas->load_reactor thermo Thermostate the reactor to the desired temperature (e.g., 40°C) load_reactor->thermo gas_in Introduce a gas stream with a known CO2 concentration thermo->gas_in monitor Continuously monitor the CO2 concentration in the outlet gas stream gas_in->monitor calc_abs Calculate the amount of CO2 absorbed over time monitor->calc_abs plot_curve Plot CO2 loading vs. time calc_abs->plot_curve determine_cap Determine equilibrium absorption capacity from the plateau of the curve plot_curve->determine_cap determine_rate Determine the initial absorption rate from the slope of the curve plot_curve->determine_rate

Caption: Workflow for determining CO2 absorption capacity and rate.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare aqueous solutions of the test solvent (e.g., 40 wt% [MEI]) and the benchmark solvent (e.g., 30 wt% MEA). Degas the solutions to remove any dissolved gases.

  • Experimental Setup:

    • Load a precise volume of the prepared solvent into a thermostated stirred-cell reactor.

    • Set the temperature to a standard absorption temperature, typically 40°C.[16]

    • Prepare a simulated flue gas stream with a specific CO2 concentration (e.g., 15% CO2 in N2).

  • Absorption Measurement:

    • Start the gas flow through the solvent at a controlled rate.

    • Continuously measure the CO2 concentration in the gas outlet using an infrared (IR) gas analyzer.

  • Data Analysis:

    • Integrate the difference between the inlet and outlet CO2 concentrations over time to calculate the total moles of CO2 absorbed.

    • The absorption capacity is determined when the outlet CO2 concentration equals the inlet concentration (i.e., the solvent is saturated).

    • The initial absorption rate is calculated from the slope of the CO2 uptake curve at the beginning of the experiment.

Cyclic Capacity and Regeneration Energy

The cyclic capacity and regeneration energy are determined through absorption-desorption cycling experiments.

Experimental Workflow: Absorption-Desorption Cycling

G cluster_abs Absorption Step cluster_des Desorption (Regeneration) Step cluster_analysis Data Analysis load_solvent Load lean solvent into the absorber saturate Saturate the solvent with CO2 at 40°C to create rich solvent load_solvent->saturate transfer_rich Transfer a known mass of rich solvent to the stripper saturate->transfer_rich heat_strip Heat the solvent to the regeneration temperature (e.g., 120°C) transfer_rich->heat_strip collect_co2 Collect and quantify the released CO2 heat_strip->collect_co2 measure_energy Measure the heat input to the stripper heat_strip->measure_energy measure_lean Measure the CO2 loading of the regenerated (lean) solvent collect_co2->measure_lean calc_cyclic Calculate cyclic capacity (rich loading - lean loading) measure_lean->calc_cyclic calc_regen Calculate regeneration energy (GJ/ton CO2) measure_energy->calc_regen

Caption: Workflow for determining cyclic capacity and regeneration energy.

Step-by-Step Protocol:

  • Absorption: Saturate a known amount of the lean solvent with CO2 at 40°C to produce a "rich" solvent.

  • Desorption:

    • Transfer the rich solvent to a stripping column or a heated flask equipped with a condenser.

    • Heat the solvent to a typical regeneration temperature (e.g., 120°C) to release the CO2.[16]

    • The released CO2 is cooled, dried, and its volume is measured.

  • Data Analysis:

    • The amount of CO2 remaining in the regenerated "lean" solvent is determined.

    • Cyclic Capacity = (CO2 loading in rich solvent) - (CO2 loading in lean solvent).

    • Regeneration Energy is calculated from the heat input required to release the measured amount of CO2.

Mechanistic Insights: The Role of Chemical Structure

The chemical structure of the solvent molecule is paramount to its CO2 capture performance.

Reaction Mechanisms

G cluster_mea Primary Amine (MEA) cluster_mdea Tertiary Amine (MDEA) cluster_mei Ionic Liquid ([MEI]) mea 2 RNH₂ + CO₂ carbamate RNH₃⁺ + RNHCOO⁻ (Carbamate) mea->carbamate Fast Reaction mdea R₃N + H₂O + CO₂ bicarbonate R₃NH⁺ + HCO₃⁻ (Bicarbonate) mdea->bicarbonate Slower Reaction mei [MEI] + CO₂ complex [MEI]...CO₂ Complex (Physical/Chemical Interaction) mei->complex Tunable Interaction

Caption: Simplified CO2 absorption mechanisms for different solvent types.

For novel solvents like [MEI], spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for elucidating the CO2 absorption mechanism. ¹³C NMR, in particular, can be used to identify and quantify the different species (e.g., carbamate, bicarbonate) formed in solution upon CO2 absorption.[5]

Conclusion and Future Outlook

The benchmarking of novel CO2 capture solvents against established amines like MEA is a critical step in the development of next-generation carbon capture technologies. A systematic approach, employing standardized experimental protocols and a comprehensive set of key performance indicators, is essential for a robust and meaningful comparison.

While MEA remains the industrial benchmark, the development of advanced solvents like ionic liquids and deep eutectic solvents holds the promise of significantly reducing the energy penalty and operational costs associated with CO2 capture. The methodologies outlined in this guide provide a framework for researchers and scientists to effectively evaluate the potential of these novel materials and accelerate their transition from the laboratory to industrial application.

References

  • Borhania, T. N., & Wang, M. (n.d.). Role of solvents in CO2 capture processes : the review of selection and design methods. White Rose Research Online. Retrieved from [Link]

  • Huertas, J. I., Garzon, J., & Cantillo, N. M. (2015). CO2 Absorbing Capacity of MEA. Journal of Chemistry, 2015, 1–7. [Link]

  • Huertas, J. I., Garzon, J., & Cantillo, N. M. (2015). CO2 Absorbing Capacity of MEA. ResearchGate. Retrieved from [Link]

  • (n.d.). Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream. AIDIC. Retrieved from [Link]

  • Nain, P. S., Kumar, S., & Singh, R. (2013). Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy: International Journal of Engineering and Science, 3(9), 12-21.
  • Plesu Popescu, A. E., et al. (n.d.). Investigating best available technique for CO2 chemical absorption: solvent selection based on empirical surrogate model and exergy analysis. SpringerLink. Retrieved from [Link]

  • Conway, W., et al. (2015). CO2 absorption into aqueous amine blended solutions containing monoethanolamine (MEA), N,N-dimethylethanolamine (DMEA), N,N-diethylethanolamine (DEEA) and 2-amino-2-methyl-1-propanol (AMP). Chemical Engineering Science, 126, 533-544.
  • (n.d.). Benchmarking Solvent for Carbon Capture. Retrieved from [Link]

  • (n.d.). Phase-Change Solvents for CO2 Capture. West Virginia University School of Medicine. Retrieved from [Link]

  • Agbonghae, E. O., et al. (2019). Experimental study of CO2 solubility in high concentration MEA solution for intensified solvent-based carbon capture. Energy Procedia, 158, 1243-1248.
  • Ren, J., et al. (2015). Absorption Performance and Mechanism of CO2 in Aqueous Solutions of Amine-Based Ionic Liquids. Energy & Fuels, 29(9), 5971-5977.
  • ACS Publications. (2025, January 23). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2025, April 9). Study on CO2 Capture Performance by Novel Phase-Change Absorbent of AEP/DEEA/H2O. Retrieved from [Link]

  • Sun, Z., Fan, M., & Argyle, M. (2025, May 2). Supported Monoethanolamine for CO2 Separation. BYU ScholarsArchive. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 19). Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionic liquids in carbon capture. Retrieved from [Link]

  • MDPI. (2024, September 29). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. Retrieved from [Link]

  • MDPI. (2023, December 30). CO2 Capture Using Deep Eutectic Solvents Integrated with Microalgal Fixation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. PMC. Retrieved from [Link]

  • MDPI. (2025, August 11). Ionic Liquids and Poly (Ionic Liquids) for CO2 Capture: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Retrieved from [Link]

  • Preprints.org. (2025, March 5). Enhancing CO2 Capture Utilizing Deep Eutectic Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvents for Carbon Dioxide Capture. Retrieved from [Link]

  • ScienceDirect. (2023, April 8). Investigation of the improvement of the CO2 capture performance of aqueous amine sorbents by switching from dual-amine to trio-amine systems. Retrieved from [Link]

  • Diva-Portal.org. (2025, March 18). Deep eutectic solvent-based slurry for CO2 capture. Retrieved from [Link]

  • (2016, November 18). Novel Green Solvents for CO2 Capture. United Arab Emirates University. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Understanding the potential benefits of blended ternary amine systems for CO2 capture processes through 13C NMR speciation study. Retrieved from [Link]

  • Taylor & Francis. (2022, December 22). Functionalized ionic liquids for CO2 capture under ambient pressure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 8). CO2 Absorption Mechanism by the Deep Eutectic Solvents Formed by Monoethanolamine-Based Protic Ionic Liquid and Ethylene Glycol. PMC. Retrieved from [Link]

  • ScienceDirect. (2022, August 9). Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture. Retrieved from [Link]

  • ACS Publications. (2013, May 20). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Technical Validation Guide: GC-MS Quantification of 1-(2-Methoxy-ethyl)-imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for quantifying 1-(2-Methoxy-ethyl)-imidazolidin-2-one (MEI) using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical scientists requiring a robust, self-validating protocol compliant with ICH Q2(R1/R2) guidelines.[1]

Executive Summary & Analyte Profile

This compound (CAS: 40769-69-5, MW: 144.17 Da) is a polar, cyclic urea derivative often encountered as a process impurity, degradation product, or solvent residue in pharmaceutical synthesis.[1] Due to the structural similarity of imidazolidinones to known genotoxic impurities (GTIs) like ethylene thiourea (ETU), its control at trace levels is critical in drug development.

While Liquid Chromatography (LC-MS/MS) is a common alternative, GC-MS is frequently the superior choice for this analyte due to its volatility profile, distinct Electron Ionization (EI) fragmentation (providing structural certainty), and orthogonality to standard LC-based drug release testing.

Method Comparison Matrix

The following table objectively compares GC-MS against alternative detection platforms for this specific impurity.

FeatureGC-MS (EI) LC-MS/MS (ESI) HPLC-UV
Specificity High (Fingerprint EI spectrum)Medium (M+H only; matrix suppression risk)Low (Relies only on Retention Time)
Sensitivity Excellent (SIM Mode: < 1 ppm)High (pg/mL levels)Moderate (Poor chromophore)
Matrix Effects Low (Gas phase separation)High (Ion suppression common)Medium (Co-elution risk)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Moderate ThroughputLow Cost / High Throughput
Suitability Optimal for volatile/semi-volatile ureasGood for non-volatile/thermally labileOnly for high-level assay

Method Selection & Decision Logic

The choice of GC-MS is driven by the physicochemical properties of MEI.[2] The decision workflow below illustrates why GC-MS is prioritized for this validation.

MethodSelection Start Analyte: this compound Volatility Is the analyte Volatile/Semi-volatile? Start->Volatility Chromophore Does it have a strong UV Chromophore? Start->Chromophore Polarity Is the analyte Highly Polar? Volatility->Polarity Yes (BP < 300°C) LC_Path LC-MS/MS Path Volatility->LC_Path No GC_Path GC-MS Path Polarity->GC_Path Moderate (Use Polar Column) Polarity->LC_Path Extreme (Needs Derivatization) Chromophore->GC_Path No (Weak UV) Chromophore->LC_Path Yes (HPLC-UV) Result GC-MS (EI) in SIM Mode (High Specificity & Sensitivity) GC_Path->Result Selected Method

Figure 1: Analytical Method Selection Decision Tree. GC-MS is selected due to the analyte's volatility and lack of a strong chromophore.

Experimental Protocol: GC-MS Methodology

Reagents & Standards[1][4][5]
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (IS): 1-Methyl-2-imidazolidinone (D3) or similar deuterated analog.[1] If unavailable, use N-Methylpyrrolidone-d9 (NMP-d9).[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1] Note: DCM is preferred for extraction efficiency from aqueous drug products.[1]

Sample Preparation

Direct Injection Method (for API/Solids):

  • Weigh 50 mg of Drug Substance into a 10 mL volumetric flask.

  • Add 5 mL of Diluent (DCM containing 5 µg/mL Internal Standard).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to volume with Diluent.[1]

  • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Instrumentation Parameters[1][5]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or DB-WAX (Polar).[1]

    • Rationale: The imidazolidinone ring is polar; a thick-film mid-polar (624) or polar (WAX) column improves peak shape and retention.

  • Inlet: Splitless mode (1 min purge), 240°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 15°C/min to 220°C[1]

    • Ramp 2: 30°C/min to 260°C (Hold 3 min)

  • MSD Settings:

    • Source Temp: 230°C; Quad Temp: 150°C.[1][3]

    • Mode: SIM (Selected Ion Monitoring) .[1]

    • Target Ions (m/z):

      • Analyte (MEI):144 (Quant), 99 , 56 (Qualifiers).[1]

      • Internal Standard: Corresponding ions for the chosen IS.[1]

Validation Framework (ICH Q2)

This protocol must be validated to prove it is "fit for purpose." The following workflow ensures scientific rigor.

ValidationWorkflow SysSuit System Suitability (RSD < 5%, Tailing < 1.5) Spec Specificity (Blank vs. Spike) SysSuit->Spec Lin Linearity (LOQ to 150% limit) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Robust Robustness (Flow/Temp +/-) AccPrec->Robust

Figure 2: Sequential Validation Workflow compliant with ICH Q2(R1).[1]

Specificity
  • Objective: Demonstrate no interference from the Diluent or Drug Substance matrix at the retention time of MEI.

  • Procedure: Inject Blank, Placebo, and Unspiked Sample. Compare with Spiked Sample.

  • Acceptance: No peaks > 0.5% of the analyte peak area in the blank/placebo at the retention time.

Linearity & Range[1]
  • Objective: Verify response proportionality.

  • Procedure: Prepare 6 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%, 150% of the target limit).

  • Data Analysis: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.[1][4]

  • LOD: Concentration yielding S/N

    
    .[1]
    
  • LOQ: Concentration yielding S/N

    
    .[1]
    
  • Verification: Inject 6 replicates at LOQ. RSD must be

    
    .[1]
    
Accuracy (Recovery)[1][7]
  • Objective: Confirm the method extracts and quantifies the impurity correctly from the matrix.

  • Procedure: Spike the Drug Substance at 3 levels (LOQ, 100%, 150% of limit) in triplicate.

  • Acceptance: Mean recovery between 80% - 120% .[1][5]

Precision (Repeatability)[1]
  • Procedure: 6 independent preparations at the 100% specification level.

  • Acceptance: %RSD

    
     (typical for trace impurities).[1]
    

Data Summary & Interpretation

ParameterAcceptance CriteriaTypical Result (GC-MS)
Retention Time (RT)

0.1 min of Standard
~ 8.5 min (Method dependent)
Linearity (

)

> 0.999
LOQ Precision RSD

3 - 6%
Accuracy 80 - 120%92 - 105%
Specificity No interferenceClean baseline

Interpretation: If the validation data meets these criteria, the method is considered validated for regulatory submission. GC-MS provides a distinct advantage here: if an unknown peak appears, the EI mass spectrum allows for immediate library matching (NIST/Wiley), a capability LC-MS/MS often lacks without high-resolution instrumentation (Q-TOF).[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] 2017. Link

  • ResolvemMass Laboratories. GC-MS vs LC-MS for Impurity Testing. 2026.[1][2][6] Link

  • PubChem. Compound Summary: 2-Imidazolidinone (Related Structure).[1][7] National Library of Medicine.[1] Link

  • Sigma-Aldrich. Product Specification: 1-(2-Hydroxyethyl)-2-imidazolidinone (Structural Analog).[1]Link

Sources

Comparative Thermal Stability of Imidazolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal stability of imidazolidinone derivatives, structured for researchers and drug development professionals.

Executive Summary

Imidazolidinone derivatives serve three distinct high-value functions in modern chemistry: as polar aprotic solvents (e.g., DMI), as organocatalysts (e.g., MacMillan catalysts), and as high-energy density materials (HEDMs). Their thermal stability is not monolithic; it varies drastically based on ring substitution and oxidation state.

This guide categorizes these derivatives by function and structure, providing a comparative analysis of their thermal limits (


, 

), decomposition mechanisms, and experimental validation protocols.

Part 1: Comparative Analysis by Structural Class

Imidazolidin-2-ones (Cyclic Ureas)

Representative Compound: 1,3-Dimethyl-2-imidazolidinone (DMI) Primary Application: High-boiling polar aprotic solvent (HMPA replacement).

  • Thermal Profile: DMI exhibits exceptional thermal stability due to the resonance stabilization of the urea core. It is chemically inert to thermolysis up to its boiling point under standard conditions.

  • Performance vs. Alternatives:

    • Vs. DMPU: DMI (

      
      ) shares similar thermal properties with DMPU (
      
      
      
      ) but is preferred due to a superior toxicity profile (non-mutagenic vs. DMPU's suspected teratogenicity).
    • Vs. HMPA: DMI matches HMPA's solvating power for cations without the severe carcinogenicity, making it the standard for high-temperature nucleophilic substitutions.

  • Decomposition Threshold: Significant mass loss in TGA (inert atmosphere) typically begins only above 200–220°C , often coinciding with evaporation rather than bond cleavage.

Imidazolidin-4-ones (Chiral Amides)

Representative Compound: MacMillan Catalysts (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone). Primary Application: Asymmetric organocatalysis; Prodrug scaffolds.

  • Thermal Profile: These are significantly less thermally stable than 2-imidazolidinones. The presence of the aminal/hemiaminal center makes them susceptible to hydrolysis and ring-opening, particularly in the presence of moisture or Lewis acids.

  • Decomposition Mechanism:

    • Solution Phase: Hydrolysis is the primary pathway, often obeying pseudo-first-order kinetics. The rate is pH-dependent, with ring opening yielding the parent amino acid and aldehyde/ketone.

    • Solid State: Thermal degradation (

      
      ) often occurs between 150°C and 190°C , depending on the salt form (TFA salts are generally more stable than HCl salts due to lower acidity-induced degradation).
      
  • Prodrug Implications: 4-imidazolidinone prodrugs (e.g., of prilocaine) rely on this specific instability (hydrolysis) to release the active drug in vivo.[1]

Nitro-Imidazolidinones (Energetic Materials)

Representative Compound: Fused-ring nitro-imidazoles/imidazolidinones.[2] Primary Application: Insensitive high explosives.

  • Thermal Profile: Engineered for extreme thermal resistance to prevent accidental detonation.

  • Performance: Advanced derivatives (e.g., tricyclic fused systems) exhibit decomposition temperatures (

    
    ) exceeding 290°C , rivaling heat-resistant explosives like HNS (
    
    
    
    ) and surpassing TNT (
    
    
    ).
  • Mechanism: Decomposition is exothermic and violent, initiated by

    
     homolysis or nitro-nitrite rearrangement, followed by ring fragmentation.
    

Part 2: Quantitative Data Summary

The following table synthesizes experimental thermal data for key derivatives.

Derivative ClassCompound Example

(Decomposition)
Boiling/Melting PointPrimary Degradation Mode
Solvent (2-one) DMI> 225°C (Evaporation dominates)

: 225°C
Evaporation / Oxidation (if

present)
Catalyst (4-one) MacMillan Gen 1 (HCl salt)~150–180°C

: ~195–199°C (dec.)
Retro-aldol / Hydrolysis / Decarboxylation
Energetic Nitro-fused Imidazolidinone292–311°C

(Decomposes)
Exothermic ring fragmentation (

loss)
Prodrug Prilocaine-CH2O adduct< 100°C (in solution)

Hydrolysis (pH dependent)

Part 3: Mechanistic Visualization

The stability of these compounds is dictated by their substitution pattern. The 2-one core is stabilized by resonance (urea), while the 4-one core is destabilized by ring strain and susceptibility to hydrolysis.

DecompositionPathways DMI 2-Imidazolidinone (DMI) Evap Evaporation (Intact Molecule) DMI->Evap Inert Atm (< 225°C) Oxid Oxidative Degradation (>250°C) DMI->Oxid Air (> 250°C) Cat 4-Imidazolidinone (Catalyst) Hydro Hydrolysis / Ring Opening (Moisture/Acid Sensitive) Cat->Hydro Solution / Ambient Retro Retro-Mannich / Retro-Aldol Cat->Retro Thermal (> 150°C) Energetic Nitro-Imidazolidinone Explode Exothermic Fragmentation (NO2 Loss) Energetic->Explode Thermal Shock (> 290°C)

Figure 1: Distinct decomposition pathways for the three primary classes of imidazolidinone derivatives.

Part 4: Experimental Protocols (TGA/DSC)

To generate reproducible thermal stability data, the following self-validating protocol is recommended. This method accounts for the hygroscopic nature of amide-based derivatives.

Protocol: Simultaneous TGA/DSC Analysis

Objective: Determine


, 

, and enthalpy of decomposition (

).

Equipment: Simultaneous TGA/DSC Analyzer (e.g., TA Instruments SDT Q600 or Netzsch STA 449).

Step-by-Step Methodology:

  • Sample Preparation:

    • Drying: Pre-dry solid samples (catalysts/energetics) in a vacuum desiccator for 24 hours to remove surface moisture. Causality: Moisture acts as a plasticizer and can induce premature hydrolysis in 4-ones, skewing

      
       lower.
      
    • Mass: Weigh 5–10 mg of sample into an Alumina (

      
      ) crucible. Note: Use Alumina over Aluminum pans to avoid pan melting at >600°C if high-temperature residue analysis is required.
      
  • Atmosphere Control:

    • Inert: Purge with Nitrogen (

      
      ) or Argon at 50 mL/min. Reason: Prevents oxidative masking of intrinsic thermal decomposition events.
      
    • Oxidative (Optional): Run a second set in Air to determine oxidative stability limits (relevant for solvent applications).

  • Heating Profile:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

    • Validation Check: If

      
       shifts significantly (>5°C) with a faster rate (e.g., 20°C/min), the process is kinetically limited. Report data at 10°C/min as the standard.
      
  • Data Analysis:

    • 
      :  Determine the intersection of the baseline and the tangent of the weight loss curve (TGA).
      
    • 
      :  Identify the maximum heat flow peak (DSC) corresponding to the derivative weight loss peak (DTG).
      
    • Residue: Calculate char yield at 600°C. High char in inert atmosphere indicates complex polymerization/cross-linking (common in nitrile-substituted derivatives).

TGA_Protocol Start Start: Sample Prep Dry Vacuum Dry (24h) Remove moisture artifact Start->Dry Weigh Weigh 5-10mg Alumina Crucible Dry->Weigh Purge Purge N2 (50 mL/min) Inert Atmosphere Weigh->Purge Ramp Ramp 10°C/min 30°C to 600°C Purge->Ramp Analyze Analyze T_onset & T_peak (DTG/DSC Overlay) Ramp->Analyze

Figure 2: Workflow for validating thermal stability using TGA/DSC.

References

  • Thermal Stability of DMI: Lo, C. C., & Chao, P. M. (1990). Replacement of Hexamethylphosphoric Triamide (HMPA) by 1,3-Dimethyl-2-imidazolidinone (DMI) in Organic Synthesis. Journal of Chemical Ecology.

  • MacMillan Catalyst Chemistry: Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.

  • Energetic Imidazolidinones: Zhang, J., et al. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. Molecules.

  • Prodrug Hydrolysis Kinetics: Bundgaard, H., & Buur, A. (1987). Prodrugs as drug delivery systems. 65. Hydrolysis kinetics of various imidazolidin-4-one prodrugs. International Journal of Pharmaceutics.

  • TGA Methodology: ASTM E1131-08. Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.